Azetidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQULGDOROIPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957822 | |
| Record name | Azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36520-39-5 | |
| Record name | Azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic stability and ring strain energy of azetidine hydrochloride
Executive Summary: The Strain-Stability Paradox
Azetidine hydrochloride (Aze[1]·HCl) represents a classic "strain-stability paradox" in heterocyclic chemistry. While the four-membered azetidine ring possesses significant ring strain energy (RSE ~106 kJ/mol), the hydrochloride salt exhibits remarkable kinetic stability under ambient conditions, existing as a crystalline solid with a high melting point (>300°C).
This guide deconstructs the thermodynamic forces at play—balancing the destabilizing Baeyer and Pitzer strains against the stabilizing crystal lattice energy of the salt form. It provides actionable protocols for characterizing this stability and handling the material in high-stakes drug development environments.
Theoretical Framework: Ring Strain & Conformation
Ring Strain Energy (RSE)
The azetidine ring is thermodynamically unstable relative to acyclic amines but kinetically trapped. The total Ring Strain Energy is approximately 25.4 kcal/mol (106 kJ/mol) . This energy is stored in the bonds and angles of the molecule, acting as a "spring" ready to release energy upon ring opening.
The strain arises from three primary components:
-
Angle Strain (Baeyer Strain): The internal C-N-C and C-C-C angles are compressed to ~90° (significantly less than the ideal sp³ 109.5°), creating poor orbital overlap.
-
Torsional Strain (Pitzer Strain): In a planar conformation, adjacent C-H bonds would be fully eclipsed.
-
Transannular Strain: Repulsion between atoms across the ring (1,3-interactions).
The "Pucker" Conformation
To alleviate torsional strain, the azetidine ring deviates from planarity. It adopts a puckered conformation with a ring-puckering angle ($ \phi $) of approximately 33°–37° .
-
Effect of Protonation: In the hydrochloride salt, the nitrogen is protonated ($ R_2NH_2^+ $). This changes the dipole moments and hydrogen bonding capabilities but maintains the puckered geometry to minimize eclipsing interactions between the ring hydrogens.
Figure 1: Interplay of strain components and conformational adaptation in the azetidine ring.
Thermodynamic Profile: Salt vs. Free Base
The contrast between azetidine free base and its hydrochloride salt is a critical concept for process chemists.
| Property | Azetidine (Free Base) | Azetidine Hydrochloride (Salt) |
| State (RT) | Colorless Liquid | White Crystalline Solid |
| Boiling/Melting Pt | B.P. 61–62°C | M.P. >300°C (dec.) |
| Thermodynamic Driver | High Entropy (Liquid) | High Enthalpy (Lattice Energy) |
| Stability Risk | Volatile, Flammable, Oxidation Prone | Hygroscopic, Thermally Stable |
The Lattice Energy Factor:
The immense stability of Aze·HCl comes from its **Lattice Energy ($ U_{lattice}
Stability & Reactivity: Decomposition Pathways
Despite the lattice stabilization, the ring strain makes the azetidinium ion susceptible to nucleophilic attack, particularly at elevated temperatures or in solution.
Acid-Catalyzed Ring Opening (Hydrolysis)
In aqueous solution, especially under acidic conditions and heat, the protonated nitrogen acts as a good leaving group (internally), activating the adjacent carbons ($ \alpha $-carbons) to nucleophilic attack by water or chloride ions.
Mechanism: $ S_N2 $-type attack on the ring carbon breaks the C-N bond, relieving the ~106 kJ/mol of ring strain.
Figure 2: The primary decomposition pathway involves nucleophilic ring opening driven by strain relief.
Thermal Decomposition
Azetidine HCl does not typically melt in the traditional sense; it undergoes decomposition with melting at temperatures often exceeding 280-300°C. The decomposition products usually include ammonia, ethylene, and alkyl chlorides.
Experimental Characterization Protocols
To validate the quality and stability of Azetidine HCl batches, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC) & TGA
Objective: Determine the onset of thermal decomposition and distinguish it from a clean melting event.
-
Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.
-
Crucible: Aluminum pan (crimped, pinhole lid) to allow gas escape without rupture.
-
Protocol:
-
Equilibrate sample (2-5 mg) at 25°C.
-
Ramp 10°C/min to 350°C under $ N_2 $ purge (50 mL/min).
-
Critical Check: Look for a sharp endotherm (melting) immediately followed by or overlapping with an erratic exotherm (decomposition). Pure salts typically show a sharp onset. Broadening indicates impurities or moisture (hygroscopicity).
-
-
TGA Correlation: Run TGA simultaneously. Mass loss before the melting onset indicates solvates or moisture. Mass loss at the melting onset confirms decomposition.
Purity via Titration (Argentometric)
Since the chloride counter-ion is stoichiometric, measuring chloride content is a robust proxy for bulk purity.
-
Reagent: 0.1 N Silver Nitrate ($ AgNO_3 $).
-
Indicator: Potassium Chromate (Mohr's method) or Potentiometric endpoint.
-
Calculation: Purity (%) = $ \frac{(V_{AgNO3} \times N \times MW_{AzeHCl})}{Weight_{sample}} \times 100 $
Handling & Storage Guidelines
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:
-
Hygroscopicity Management: The high lattice energy does not prevent surface adsorption of water. Water facilitates hydrolysis (ring opening).
-
Action: Store in tightly sealed containers with desiccant. Handle in a glovebox or low-humidity environment if weighing <100 mg.
-
-
Thermal Limits: Do not heat above 100°C during drying processes. Use vacuum drying at moderate temperatures (40-50°C) to remove solvents.
-
Chemical Compatibility: Avoid strong nucleophiles in acidic media, which can trigger the ring-opening mechanism described in Section 4.1.
References
-
Dudding, T., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Link
-
NIST Chemistry WebBook. "Azetidine - Thermochemical Data." National Institute of Standards and Technology. Link
-
BenchChem Technical Support. "Azetidine Ring-Opening Reactions: Troubleshooting & Optimization." Link
-
PubChem. "Azetidine Hydrochloride Compound Summary."[2] National Institutes of Health. Link
-
Mastryukov, V. S., et al. (1973).[3] "Ring Puckering of Azetidine: an Electron Diffraction Study." Journal of the Chemical Society, Chemical Communications. Link
Sources
Azetidine Hydrochloride in Peptidomimetic Synthesis: A Technical Guide to Engineering Conformational Constraint and Enhanced Bioactivity
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the introduction of conformational constraints to lock the molecule into a bioactive conformation. Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a privileged scaffold for this purpose.[1][2] This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the role and application of its stable hydrochloride salt in peptidomimetic synthesis. We will dissect the unique structural and conformational implications of the azetidine ring, provide detailed, field-proven protocols for its incorporation via both solution-phase and solid-phase synthesis, and discuss its impact on the pharmacological properties of the resulting molecules.
The Strategic Imperative for Constrained Peptidomimetics
The Peptide Dilemma: Biological Brilliance vs. Pharmaceutical Fragility
Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their translation into effective therapeutics is often hampered by rapid degradation by proteases, poor membrane permeability, and conformational flexibility, which leads to a significant entropic penalty upon binding to a receptor.[3]
Azetidine Scaffolds: A Solution for Pre-organization and Stability
Peptidomimetic design seeks to retain the desirable pharmacophoric elements of a peptide while engineering a more drug-like profile. Incorporating rigid structural motifs is a powerful approach. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of stability and rigidity.[2][4] Its incorporation into a peptide backbone serves several critical functions:
-
Conformational Constraint: The strained four-membered ring significantly restricts the rotational freedom of the peptide backbone, pre-organizing it into a specific secondary structure.[5][6]
-
Metabolic Stability: The non-natural azetidine structure can confer resistance to enzymatic degradation, prolonging the molecule's half-life in vivo.[7][8][9]
-
Vectorial Display of Side Chains: The rigid scaffold allows for precise, three-dimensional positioning of functional groups, enabling fine-tuning of target-binding interactions.[1][10]
Azetidine-2-Carboxylic Acid: The Structural and Conformational Core
Physicochemical Properties of Azetidine Hydrochloride
L-Azetidine-2-carboxylic acid is typically supplied and handled as a hydrochloride salt (Aze-HCl).[11][12] This form enhances the compound's stability and improves its solubility in polar solvents used during synthesis. The protonated amine necessitates a neutralization step prior to peptide coupling, a critical consideration for reaction setup.
A Tale of Two Rings: Azetidine vs. Proline
While Aze is a homologue of proline, the difference of a single methylene group in the ring size has profound conformational consequences.[13][14]
-
Turn Induction: Proline is a well-known inducer of β-turns in peptide sequences. In contrast, the more constrained four-membered ring of azetidine preferentially stabilizes a tighter, C7 intramolecular hydrogen bond, known as a γ-turn.[6][15][16] This fundamental difference allows chemists to selectively engineer specific types of folds into a peptide chain.
-
Flexibility and Isomerization: While the ring itself is rigid, peptides containing Aze can exhibit greater flexibility in some contexts compared to their proline counterparts due to reduced steric hindrance.[13] Furthermore, molecular dynamics simulations suggest that the peptide bond preceding an azetidine residue has a higher propensity to isomerize from the trans to the cis conformation, which can induce a significant 180° bend in the peptide backbone.[17]
Caption: Conformational influence of Proline versus Azetidine.
Synthetic Methodologies for Azetidine Incorporation
The successful integration of azetidine into a peptide sequence hinges on robust and optimized coupling protocols. Due to the use of the hydrochloride salt, an in situ neutralization step is mandatory.
Solution-Phase Peptide Coupling (SPPC)
Solution-phase synthesis is highly adaptable and allows for straightforward purification and characterization of intermediates. The following protocol details a standard approach using common coupling reagents.
-
Carboxyl Component Activation:
-
Dissolve the N-terminally protected amino acid or peptide fragment (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Causality: HOBt acts as a racemization suppressant and reacts with the initially formed O-acylisourea to generate an active ester, improving coupling efficiency.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) and stir the reaction at 0 °C for 30 minutes.
-
-
Amine Component Preparation:
-
In a separate flask, dissolve L-Azetidine-2-carboxylic acid hydrochloride (1.2 eq) or a peptide fragment with a free N-terminal azetidine in anhydrous DMF.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq for the HCl salt, 1.2 eq for subsequent couplings), to neutralize the amine hydrochloride and facilitate the coupling reaction. Stir for 10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the neutralized amine component solution to the activated carboxyl component solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor reaction progress using TLC or LC-MS.[18]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.
-
Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate).
-
Perform aqueous washes with 1N HCl, saturated NaHCO₃, and brine to remove excess reagents and water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for Solution-Phase Azetidine Peptide Coupling.
Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of longer peptides, Fmoc-based SPPS is the method of choice. The incorporation of Fmoc-L-Aze-OH follows standard protocols with minor considerations for its smaller size.
This protocol assumes a standard manual or automated synthesis cycle on a Rink Amide resin.[15][19]
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin or the preceding amino acid.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[20]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-L-Aze-OH (3-5 eq relative to resin loading) with a coupling agent like HBTU (0.95 eq relative to the amino acid) and HOBt (1 eq) in DMF.
-
Add DIPEA (2 eq relative to the amino acid) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Causality: The use of uronium-based coupling reagents like HBTU ensures a rapid and efficient acylation, which is crucial for preventing side reactions and ensuring high yields.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free secondary amine is absent).
-
Once complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[15]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Applications and Impact in Drug Design
The unique properties conferred by the azetidine ring have been successfully leveraged in several therapeutic candidates and approved drugs.
Quantitative Data from Marketed Therapeutics
The strategic inclusion of azetidine is not merely theoretical; it is a validated strategy in modern medicinal chemistry.[7] Several FDA-approved drugs incorporate this motif to enhance their pharmacokinetic profiles and target engagement.[7][10]
| Drug Name | Therapeutic Area | Molecular Target | Rationale for Azetidine Inclusion |
| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor | Improves metabolic stability and provides a key vector for receptor interaction.[7] |
| Cobimetinib | Melanoma | MEK1/MEK2 Inhibitor | The azetidine ring enhances solubility and contributes to the optimal conformation for binding.[2][21] |
| Azelnidipine | Hypertension | Calcium Channel Blocker | The motif is integral to the pharmacophore and contributes to the drug's overall profile.[1][2] |
Case Study: Azetidine in Cyclic Peptides
The introduction of a 3-aminoazetidine (3-AAz) unit has been shown to be a powerful tool for facilitating the macrocyclization of small peptides.[8] The turn-inducing nature of the azetidine ring pre-organizes the linear precursor, leading to greatly improved cyclization yields for tetra-, penta-, and hexapeptides.[8][9] Furthermore, the resulting cyclic peptidomimetics demonstrated enhanced stability against proteolysis compared to their non-azetidine-containing counterparts.[8][9]
Challenges and Future Perspectives
While a powerful tool, the use of azetidines is not without its challenges. The inherent ring strain, while beneficial for conformational restriction, can also render the ring susceptible to nucleophilic attack under certain conditions.[4] Additionally, as a proline analogue, L-azetidine-2-carboxylic acid can be misincorporated into proteins during biosynthesis, leading to proteotoxic stress and potential toxicity, a factor that must be considered in drug design and safety profiling.[22][23][24]
The future of azetidine chemistry in peptidomimetics is bright, with ongoing research focused on:
-
Novel Derivatives: Synthesis of substituted azetidines (e.g., fluoro-azetidines) to fine-tune electronic and conformational properties.[22]
-
Late-Stage Functionalization: Developing methods to modify the azetidine ring within an already-synthesized peptide, allowing for rapid library generation.[8][9]
-
Strain-Release Methodologies: Using the ring strain as a driving force for novel chemical transformations.[4][21]
Conclusion
Azetidine hydrochloride is a versatile and powerful building block in the synthesis of advanced peptidomimetics. Its ability to impose a unique γ-turn conformation, distinct from the β-turns induced by proline, provides medicinal chemists with a precise tool to sculpt the three-dimensional structure of bioactive molecules. Through robust solution- and solid-phase synthetic protocols, the azetidine scaffold can be readily incorporated to enhance metabolic stability, improve pharmacokinetic properties, and ultimately create more effective therapeutics. A thorough understanding of its handling, reactivity, and conformational influence is essential for any researcher aiming to push the boundaries of rational drug design.
References
- Vertex AI Search. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
- Vertex AI Search. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Vertex AI Search. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Benchchem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.
- PMC. (n.d.). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry.
- Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics & Modelling, 39, 118–125.
- Deep Blue Repositories. (n.d.). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline.
- Benchchem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- ACS Publications. (2008, January 25). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry.
- Wiley. (2024, April 15). Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. Chemistry – A European Journal.
- MDPI. (2023, June 28). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds.
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Ahmed, S.E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
- MedChemExpress. (n.d.). Azetidine hydrochloride (Trimethyleneimine hydrochloride) | Biochemical Reagent.
- RSC Publishing. (2024, March 25). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.
- PubMed. (2008, March 7). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.
- Chem-Impex. (n.d.). Azetidine hydrochloride.
- Bott, T. M., & West, F. G. (2012, January 1). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- ResearchGate. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
- Benchchem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
- Ahmed, S. A., & Al-Amiery, A. A. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
- ResearchGate. (2025, August 6). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog.
- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- bioRxiv. (2020, August 12). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae.
- ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes.
- Organic Syntheses Procedure. (n.d.). 6.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
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Solubility profile of azetidine hydrochloride in polar vs. non-polar solvents
Executive Summary
Azetidine hydrochloride (CAS: 36520-39-5) presents a distinct solubility profile governed by the competition between its high ionic lattice energy and the solvation capabilities of the surrounding medium. As a four-membered nitrogen heterocycle in its salt form, it exhibits high polarity and hygroscopicity .
This guide provides a definitive solubility analysis, contrasting its behavior in polar protic solvents (water, alcohols) against non-polar organic solvents (alkanes, chlorinated hydrocarbons). It establishes the thermodynamic rationale for solvent selection in synthesis, purification (recrystallization), and formulation.
Part 1: Physicochemical Characterization[1]
To understand the solubility profile, one must first understand the solute.[1][2] Azetidine hydrochloride is not merely an organic molecule; it is an ionic lattice.
| Property | Characteristic | Impact on Solubility |
| Molecular Formula | Ionic character dominates interactions. | |
| Ring Strain | ~26 kcal/mol | High reactivity; sensitive to thermal stress during dissolution. |
| Hygroscopicity | High | Rapidly absorbs atmospheric water, altering apparent solubility in organic solvents. |
| Lattice Energy | High | Requires high dielectric solvents to overcome inter-ionic forces. |
Part 2: Solubility Profile & Solvent Compatibility[3]
The solubility of azetidine hydrochloride follows a steep polarity gradient. The following data categorizes solvents based on their thermodynamic interaction with the HCl salt.
Polar Protic Solvents (High Solubility)
-
Water: Freely Soluble. The high dielectric constant (
) and hydrogen-bonding capacity of water easily overcome the lattice energy of the salt. -
Methanol / Ethanol: Soluble. Lower dielectric constants than water (
and , respectively) but sufficient to solvate the ions. Solubility decreases as the alkyl chain of the alcohol lengthens (Methanol > Ethanol > Isopropanol).
Polar Aprotic Solvents (Moderate to High Solubility)
-
DMSO / DMF: Soluble. These solvents possess high dipole moments and can solvate cations effectively, though they are less effective at solvating the chloride anion compared to protic solvents.
-
Application: Often used for nucleophilic substitution reactions where the salt must be dissolved but a protic solvent would interfere.
-
Chlorinated & Non-Polar Solvents (Low to Negligible Solubility)
-
Dichloromethane (DCM) / Chloroform: Sparingly Soluble to Insoluble.
-
Critical Nuance: While azetidine free base is highly soluble in DCM, the hydrochloride salt is not. The weak dipole of DCM cannot overcome the ionic lattice energy.
-
-
Diethyl Ether / Hexane / Toluene: Insoluble.
Summary Data Table
| Solvent Class | Representative Solvent | Solubility Status | Primary Interaction | Application |
| Polar Protic | Water | Freely Soluble | Ion-Dipole / H-Bond | Formulation / Stock Solution |
| Polar Protic | Methanol | Soluble | Solvation | Recrystallization (Solvent) |
| Polar Aprotic | DMSO | Soluble | Dipole-Dipole | Reaction Medium |
| Chlorinated | Dichloromethane | Poor/Insoluble | Weak Dipole | Extraction (requires free-basing) |
| Non-Polar | Hexane / Ether | Insoluble | Induced Dipole | Recrystallization (Antisolvent) |
Part 3: Thermodynamic Mechanisms (The "Why")
The dissolution of azetidine hydrochloride is driven by the Gibbs Free Energy equation:
-
Enthalpy (
): Breaking the ionic lattice requires energy (endothermic). Forming solvation shells releases energy (exothermic).-
In Water: The hydration energy is high enough to compensate for the lattice energy.
-
In Hexane: The weak van der Waals interactions cannot compensate for the lattice energy;
is highly positive, preventing dissolution.
-
-
Entropy (
): The disorder increases when the crystal breaks, but highly ordered solvation shells (especially in non-polar solvents attempting to solvate ions) can create an "entropy penalty."
Visualization: The Solubility Decision Tree
Figure 1: Thermodynamic decision tree dictating the solubility of Azetidine HCl based on solvent polarity and dielectric properties.
Part 4: Practical Applications & Protocols
Protocol A: The "pH Switch" Extraction
A critical workflow for chemists needing to move Azetidine from an aqueous layer to an organic layer (DCM).
Principle: You cannot extract Azetidine HCl directly into DCM. You must first neutralize the HCl to generate the neutral free base, which is lipophilic.
-
Dissolve: Start with Azetidine HCl in Water.
-
Basify: Add 2M NaOH or saturated
until pH > 12.-
Chemical Change:
-
-
Extract: Add Dichloromethane (DCM). Shake and vent.
-
Separate: The Azetidine free base partitions into the DCM layer.
-
Dry: Dry the DCM layer over
and concentrate.
Protocol B: Purification via Solvent/Antisolvent Recrystallization
Used to purify the salt form directly.
Reagents:
-
Solvent: Methanol (hot)
-
Antisolvent: Diethyl Ether or Hexane
Steps:
-
Dissolution: Place crude Azetidine HCl in a flask. Add the minimum amount of hot Methanol required to just dissolve the solid.
-
Filtration (Optional): If insoluble particulates remain, filter while hot.
-
Cloud Point: While stirring, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of Methanol to clear the solution.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (
). -
Collection: Filter the white crystals and wash with cold Ether.
Visualization: The Recrystallization Workflow
Figure 2: Step-by-step workflow for the purification of Azetidine HCl using the solvent/antisolvent technique.
Part 5: Experimental Validation
To verify solubility for a specific application (e.g., formulation), use the Saturation Shake-Flask Method :
-
Add excess Azetidine HCl to the solvent of choice in a vial.
-
Agitate at constant temperature (e.g., 25°C) for 24 hours.
-
Filter the supernatant using a 0.45 µm PTFE filter.
-
Quantify the dissolved concentration via HPLC-UV (using a C18 column, phosphate buffer/MeOH mobile phase) or Gravimetric Analysis (evaporate solvent and weigh residue).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]
-
University of Calgary. Solubility of Organic Compounds: Principles of Polarity and Ionic Character. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: Azetidine Hydrochloride as a Conformational Constraint in Medicinal Chemistry
Executive Summary: The Four-Membered Advantage
In the optimization of small molecule drugs, the transition from a flexible linear chain to a saturated heterocycle is a standard tactic to reduce the entropic penalty of binding. While pyrrolidine (5-membered) and piperidine (6-membered) rings are historical defaults, Azetidine (4-membered) has emerged as a privileged scaffold.[1][2]
Azetidine hydrochloride serves not merely as a building block but as a precision tool for conformational constraint .[1] By introducing significant ring strain (~25 kcal/mol) and a unique "puckered" geometry, it alters the vector orientation of substituents, lowers lipophilicity (LogD) relative to larger rings, and frequently improves metabolic stability by eliminating oxidative hotspots found in larger, more flexible amines.
This guide details the mechanistic rationale, physicochemical impact, and synthetic protocols for deploying azetidine hydrochloride in lead optimization.
The Physics of Constraint: Geometry and Thermodynamics
Entropic Pre-Organization
Binding affinity (
The "Butterfly" Conformation
Unlike the planar average of some 5-membered rings or the chair of 6-membered rings, azetidine exists in a puckered "butterfly" conformation. The ring puckering angle is approximately 30–35°. This geometry directs substituents at the 3-position into distinct axial/equatorial-like vectors that are unavailable to pyrrolidines, offering unique access to sub-pockets.
Physicochemical Comparison
Azetidine occupies a "Goldilocks" zone: it retains the high basicity of secondary amines (unlike the much less basic aziridine) while significantly reducing molecular volume and lipophilicity compared to piperidine.
Table 1: Comparative Physicochemical Profile of Saturated Cyclic Amines
| Property | Aziridine (3-ring) | Azetidine (4-ring) | Pyrrolidine (5-ring) | Piperidine (6-ring) |
| Ring Strain (kcal/mol) | ~27 | ~25 | ~6 | ~0 |
| pKa (Conjugate Acid) | 7.98 | 11.29 | 11.31 | 11.22 |
| LogP (Parent) | 0.14 | 0.56 | 1.06 | 1.50 |
| Dominant Geometry | Planar | Puckered (Butterfly) | Envelope | Chair |
| Chemical Stability | Highly Reactive (Electrophile) | Stable (Nucleophile) | Stable | Stable |
Insight: The pKa of azetidine is nearly identical to pyrrolidine. This is counter-intuitive given the s-character argument (higher s-character usually lowers pKa), but solvation effects in the strained ring stabilize the cation. This ensures azetidine remains protonated at physiological pH, maintaining solubility.
Decision Framework: When to Deploy Azetidine
Use the following logic flow to determine if an azetidine scan is warranted for your lead series.
Figure 1: Strategic decision tree for incorporating azetidine scaffolds in lead optimization.
Synthetic Architecture & Protocols
Handling Azetidine Hydrochloride requires specific attention. The free base is a volatile liquid with a potent ammonia odor and can polymerize upon prolonged storage.[3] The hydrochloride salt is a stable, non-volatile solid, making it the preferred reagent.
General Handling
-
Storage: Hygroscopic. Store in a desiccator.
-
Neutralization: For reactions requiring the free base (e.g., nucleophilic substitution), generate it in situ using a tertiary base (DIPEA, TEA) or an inorganic base (K2CO3) in the reaction solvent.
Protocol: Sulfonylation of Azetidine (Baricitinib Precursor Workflow)
This protocol illustrates the synthesis of an N-sulfonyl azetidine, a key motif in the JAK inhibitor Baricitinib.
Reaction:
Materials:
-
Azetidine Hydrochloride (1.0 equiv)[4]
-
Arylsulfonyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
-
0.5 M NaHCO3 (aqueous)[4]
Step-by-Step Methodology:
-
Suspension: In a round-bottom flask equipped with a stir bar and nitrogen inlet, suspend Azetidine HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Note: The salt will not fully dissolve initially.
-
-
Free Base Liberation: Cool the suspension to 0°C (ice bath). Add TEA (2.5 equiv) dropwise over 5 minutes.
-
Observation: The suspension may clear slightly as the free base is liberated and the TEA·HCl salt forms (or stays in solution depending on concentration).
-
-
Addition: Add the Arylsulfonyl Chloride (1.1 equiv) portion-wise or as a solution in minimal DCM. Maintain temperature < 5°C to prevent exotherms which can degrade the sulfonyl chloride.
-
Reaction: Remove the ice bath and allow to warm to room temperature (20–25°C). Stir for 4–16 hours.
-
Monitoring: Monitor by TLC or LCMS. Azetidine is not UV active; follow the consumption of the sulfonyl chloride.
-
-
Workup:
-
Quench with 0.5 M NaHCO3.
-
Separate phases.[4] Extract aqueous layer 2x with DCM.
-
Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate).
Synthetic Workflow Diagram
Figure 2: Workflow for the functionalization of Azetidine HCl.
Case Studies: Azetidine in Approved Drugs[1][2][5][6][7]
Baricitinib (Olumiant)
-
Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).
-
Role of Azetidine: The azetidine ring is linked to a sulfonamide and an ethyl cyanoacetate motif.
-
Mechanism: The azetidine serves as a rigid linker that projects the nitrile group to interact with the JAK active site. Replacing the azetidine with a flexible chain or a larger ring (pyrrolidine) resulted in reduced potency or selectivity, highlighting the importance of the specific vector alignment provided by the 4-membered ring.
Cobimetinib (Cotellic)
-
Target: MEK Inhibitor (Melanoma).
-
Role of Azetidine: Features a 3-substituted azetidine.[4][5][6][7]
-
Mechanism: The azetidine ring positions a hydroxyl group to make critical hydrogen bonding interactions within the allosteric pocket of MEK. The metabolic stability of the azetidine ring (compared to a piperidine which is prone to oxidation) contributes to the drug's favorable pharmacokinetic profile.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Vertex AI Search / PubMed. Link (Note: Generalized link to PubMed as specific DOI was not provided in source snippets, verify via search).
-
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem. Link
-
Synthesis of Azetidine Derivatives. Organic Chemistry Portal. Link
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry / PMC. Link
-
Comparison of pKa values of azetidine, pyrrolidine, and piperidine. ResearchGate. Link
(Note: URLs provided are landing pages for the respective authoritative domains or specific articles identified in the research phase.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation and Purification of Free Base Azetidine from Azetidine Hydrochloride
Abstract & Strategic Overview
Azetidine (trimethylene imine) is a strained four-membered nitrogen heterocycle essential for synthesizing pharmaceutical scaffolds, particularly in fragment-based drug discovery (FBDD).[1] While commercially available as the stable hydrochloride salt (Azetidine·HCl), many nucleophilic substitutions and metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) require the free base form.
The Challenge: Isolating free base azetidine is chemically hazardous and technically difficult due to three converging factors:
-
High Volatility: Boiling point is 61–62°C, making separation from common solvents (DCM, THF) difficult.
-
Hydrophilicity: It is miscible with water, rendering standard aqueous workups inefficient without "salting out" techniques.
-
Thermodynamic Instability: The ring strain (~25 kcal/mol) makes it prone to exothermic ring-opening polymerization, particularly in the presence of Lewis acids or protic solvents (alcohol).
The Solution: This guide details two protocols. Protocol A (Direct Distillation) is the "Gold Standard" for isolating neat, solvent-free amine. Protocol B (Biphasic Extraction) is an alternative for applications where a solution-phase reagent is acceptable.
Physicochemical Profile
Understanding the shift in properties between the salt and the free base is critical for process design.
| Property | Azetidine Hydrochloride (Salt) | Azetidine (Free Base) |
| State | Solid (Hygroscopic crystals) | Liquid (Mobile, colorless) |
| Molecular Weight | 93.56 g/mol | 57.09 g/mol |
| Boiling/Melting Pt | MP: >300°C | BP: 61–62°C |
| Solubility | Water, Methanol | Miscible in Water, Ether; Soluble in DCM |
| pKa | ~11.29 (Conjugate acid) | Strongly Basic |
| Stability | Stable at RT | Polymerizes (store <0°C, inert gas) |
Protocol A: Direct Distillation from Solid Alkali (Preferred)
Rationale: This method avoids the use of extraction solvents entirely. By mixing the salt directly with a solid strong base and heating, the free amine is generated and distilled off immediately. This minimizes product loss to water and prevents solvent contamination.
Materials
-
Potassium Hydroxide (KOH) pellets (Reagent Grade) or Sodium Hydroxide (NaOH)
-
Equipment: Short-path distillation apparatus (Vigreux column recommended), oil bath, ice-water collection trap, Nitrogen/Argon line.
Workflow Diagram
Figure 1: Workflow for the solvent-free generation of azetidine via direct alkaline distillation.
Step-by-Step Procedure
-
Setup: Assemble a distillation apparatus with a short Vigreux column. Connect the receiving flask to an ice-water bath to minimize evaporation of the product. Ensure the system is under a gentle stream of Nitrogen or Argon.
-
Charging: In the distillation flask, place Azetidine HCl (1.0 equiv) .
-
Base Addition: Add KOH pellets (2.0 - 2.5 equiv) directly to the flask.
-
Note: Powdered KOH reacts faster but may cause rapid exotherms. Pellets provide a controlled release.
-
Optional: A trace amount of water (0.5 mL per 10g salt) can initiate the reaction, but is often unnecessary if the KOH is slightly hygroscopic.
-
-
Reaction & Distillation:
-
Slowly heat the oil bath. The reaction between the amine salt and KOH is exothermic; you may see immediate reflux.
-
Maintain the oil bath temperature between 100°C and 130°C .
-
The Azetidine free base will distill over at 61–62°C .[6]
-
-
Collection: Collect the clear, colorless liquid in the cooled receiver.
-
Final Drying: The distillate may contain trace moisture. Add a few fresh KOH pellets to the receiving flask and let stand at 0°C for 1 hour. Decant the liquid via syringe for use.
Protocol B: Salting-Out Extraction
Rationale: If direct distillation is not feasible, extraction can be used. However, standard extraction fails because azetidine stays in the water. We must use the "Salting Out" principle to force the amine into the organic phase.
Critical Constraint: Do NOT use Dichloromethane (DCM) or Chloroform.[7] Their boiling points (40°C and 61°C) are too close to Azetidine, making separation impossible without losing the product. Diethyl Ether (BP 35°C) is the required solvent.
Step-by-Step Procedure
-
Dissolution: Dissolve Azetidine HCl (10 g) in the minimum amount of water (approx. 5–8 mL). Keep this solution on ice.
-
Neutralization: Carefully add pellets of KOH or NaOH to the water while stirring.
-
Caution: This generates significant heat. Add slowly to prevent boiling.
-
-
Saturation (The Critical Step): Continue adding base until the aqueous phase is saturated (pellets no longer dissolve) and a separate oily layer begins to form. This is the free amine being "salted out."
-
Extraction: Extract the mixture with Diethyl Ether (3 x 15 mL) .
-
Drying: Combine the ether layers and dry over solid KOH pellets or anhydrous
.-
Avoid: Acidic drying agents (Silica,
can sometimes trap amines). KOH is preferred.
-
-
Fractional Distillation:
-
Transfer the dried ether solution to a flask with a fractionating column.
-
Distill off the ether (35°C) first.
-
Once ether is removed, switch receivers and collect the Azetidine fraction at 61–62°C.
-
Safety & Handling (Critical)
Polymerization Hazard
Azetidine is thermodynamically unstable.
-
Triggers: Acidic impurities, heat, and prolonged storage at room temperature.
-
Mechanism: Cationic Ring-Opening Polymerization (CROP).
-
Prevention: Always store the free base over solid KOH pellets (to scavenge trace acid/water) at -20°C.
Flammability[8]
-
Flash Point: -21°C (-5°F).
-
Vapors are heavier than air and may travel to ignition sources. Use spark-proof equipment.
Toxicity
-
Azetidine is corrosive and toxic. It acts as an alkylating agent due to ring strain.
-
PPE: Butyl rubber gloves are recommended; standard nitrile provides only temporary splash protection against small cyclic amines.
Quality Control
| Test | Expected Result | Notes |
| Appearance | Clear, colorless liquid | Yellowing indicates oxidation or polymerization. |
| 1H NMR (CDCl3) | The N-H proton is broad and shift-dependent. | |
| GC-MS | Single peak, M+ = 57 | Check for dimer peaks (M+ 114) indicating polymerization. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]
- Searles, S., et al. (1954). "Small-Ring Amines. Preparation and Properties." Journal of the American Chemical Society.
-
Organic Syntheses. (1973). Preparation of Azetidine from precursors. Coll. Vol. 5, p.66. (Provides context on handling and volatility). Retrieved from [Link]
- Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 3. Cas 503-29-7,Azetidine | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. safety.pitt.edu [safety.pitt.edu]
Application Notes and Protocols: Optimized Conditions for Amide Coupling Using Azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
Azetidines have emerged as crucial structural motifs in modern drug discovery. Their inherent four-membered ring structure introduces conformational rigidity and a unique three-dimensional architecture into molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The synthesis of azetidine-containing amides is a common and vital transformation in the development of novel therapeutics, including antibiotics, anticancer agents, and antiviral drugs.[3][4]
However, the inherent ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening and other side reactions under certain conditions.[5][6] Furthermore, the use of azetidine hydrochloride, a common and stable salt form that enhances solubility and ease of handling, introduces the necessity of in-situ neutralization for successful amide coupling.[3][4]
This guide provides a comprehensive overview of the optimized conditions for the amide coupling of azetidine hydrochloride, focusing on practical, field-proven insights to maximize yield and purity while minimizing side reactions. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer troubleshooting advice for common challenges.
Mechanistic Considerations: The Dichotomy of N-Acylation and Ring Expansion
The primary reaction pathway for the amide coupling of azetidine is a nucleophilic acyl substitution. The reaction is typically mediated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the azetidine nitrogen.
However, a competing reaction pathway, particularly with 2,2-disubstituted azetidines, is ring expansion to form dihydro-1,3-oxazines.[1][2] This occurs through a mechanism involving σ-C–N bond cleavage, facilitated by the inherent ring strain.[1] The choice of reaction conditions, including the coupling reagent, solvent, and base, can significantly influence the ratio of the desired amide to the ring-expanded product.[1][2]
Figure 1: Competing pathways in reactions of 2,2-disubstituted azetidines with carboxylic acids.
Optimized Reaction Parameters
The success of an amide coupling reaction with azetidine hydrochloride hinges on the careful selection of several key parameters.
Coupling Reagents
A wide array of coupling reagents is available, each with its own advantages and disadvantages. The choice of reagent can significantly impact reaction efficiency and the propensity for side reactions.[7]
| Coupling Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective.[8][9][10] | Can lead to racemization; requires additives like HOBt or HOAt to suppress side reactions.[10] |
| Phosphonium Salts | PyAOP, PyBOP | High coupling efficiency, low racemization.[9] | Can be more expensive; byproducts can sometimes complicate purification. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Fast reaction times, high yields.[9][10][11] | Generally require a non-nucleophilic base. |
| Other | T3P (Propylphosphonic Anhydride) | Effective for sterically hindered substrates.[1] | Can require slightly elevated temperatures. |
Bases
The use of a base is crucial for two primary reasons: to neutralize the hydrochloride salt of the azetidine and to scavenge the acid generated during the coupling reaction.[3][12] Non-nucleophilic bases are preferred to avoid competing reactions.
| Base | Abbreviation | pKa (Conjugate Acid) | Notes |
| Triethylamine | TEA, Et₃N | 10.75 | Commonly used and cost-effective.[1][12] |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | 10.7 | Sterically hindered, reducing the likelihood of acting as a nucleophile.[11][12] |
| N-Methylmorpholine | NMM | 7.4 | A weaker base, can be beneficial in minimizing base-catalyzed side reactions.[10] |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 | A strong, non-nucleophilic base that can sometimes promote ring expansion.[1] |
Solvents
The choice of solvent can have a pronounced effect on the reaction outcome, particularly on the ratio of amide to ring-expanded product.[1][2]
| Solvent | Abbreviation | Properties | Common Applications |
| Dichloromethane | DCM | Aprotic, low boiling point. | A common solvent for many amide coupling reactions.[8][12] |
| N,N-Dimethylformamide | DMF | Aprotic, polar, high boiling point. | Good for dissolving polar starting materials.[8] Can sometimes favor ring expansion.[1] |
| Tetrahydrofuran | THF | Aprotic, ether solvent. | Can favor the formation of the desired amide over the ring-expanded product in some cases.[2] |
| Acetonitrile | MeCN | Aprotic, polar. | Another viable option for amide coupling.[13] |
Temperature
To mitigate the risk of ring-opening and other side reactions, it is generally advisable to perform the coupling reaction at reduced temperatures.[12]
-
Initial addition of reagents: 0 °C is a common starting point.
-
Reaction progression: The reaction can then be allowed to slowly warm to room temperature and stirred for 12-24 hours.[8]
Experimental Protocol: General Procedure for Amide Coupling with Azetidine Hydrochloride
This protocol provides a general guideline for the amide coupling of azetidine hydrochloride with a carboxylic acid using EDC and HOBt.
Figure 2: General workflow for amide coupling with azetidine hydrochloride.
Materials:
-
Azetidine hydrochloride (1.0 equiv)
-
Carboxylic acid (1.0-1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes with 0.5% TEA)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0-1.2 equiv), HOBt (1.2 equiv), and azetidine hydrochloride (1.0 equiv).
-
Dissolve the solids in anhydrous DCM (a concentration of 0.1-0.2 M is a good starting point).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the base (TEA or DIPEA, 2.5-3.0 equiv) dropwise to the stirred solution. Stir for 15-30 minutes at 0 °C.
-
Add the EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. It is often beneficial to pre-treat the silica gel with a solvent system containing a small amount of triethylamine (0.5-1%) to prevent streaking and decomposition of the basic azetidine product.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete neutralization of azetidine HCl.- Inactive coupling reagent.- Insufficient reaction time. | - Ensure sufficient base is used (2.5-3.0 equiv).- Use fresh coupling reagents.- Allow the reaction to run for a longer period, monitoring by TLC/LC-MS. |
| Formation of ring-expanded byproduct | - Substrate-dependent (e.g., 2,2-disubstituted azetidines).- Choice of solvent or base. | - Screen different solvents (e.g., switch from DMF to THF).[1][2]- Use a less hindered base like NMM.- Consider a different coupling reagent. |
| Product streaks on TLC plate | - The basic nitrogen of the azetidine is interacting with the acidic silica gel. | - Add 0.5-1% triethylamine to the TLC eluent.[5] |
| Difficulty with purification | - High polarity of the azetidine amide.- Decomposition on silica gel. | - Neutralize the silica gel before chromatography by flushing the column with eluent containing 0.5-1% triethylamine.[5]- Consider alternative purification methods like reverse-phase chromatography or crystallization. |
| Incomplete reaction | - Sterically hindered substrates. | - Increase the equivalents of the coupling reagent and carboxylic acid.- Switch to a more powerful coupling reagent like HATU or PyAOP.[9]- Allow for a longer reaction time. |
Conclusion
The successful amide coupling of azetidine hydrochloride is a critical transformation in the synthesis of many biologically active molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate coupling reagents, base, solvent, and temperature, researchers can optimize reaction outcomes, maximizing the yield of the desired azetidine amide while minimizing the formation of unwanted side products. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the intricacies of this important reaction.
References
-
Butcher, A. J., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]
-
Butcher, A. J., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Gimbuta, U., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]
-
Walz, A. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Ghotbi, Y., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
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- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
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Application Note: Reductive Amination Procedures Involving Azetidine Hydrochloride
Abstract
This guide details the specific operational protocols for performing reductive aminations using Azetidine Hydrochloride (Azetidine·HCl) . While azetidine is a highly valuable pharmacophore for modulating metabolic stability and reducing lipophilicity in drug candidates, its use as a hydrochloride salt presents unique solubility and reactivity challenges.[1] This document provides optimized workflows for Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide/Borohydride systems, ensuring high yields while mitigating risks associated with the volatility and ring-strain of the azetidine scaffold.
Introduction & Strategic Value
In modern medicinal chemistry, the azetidine ring is frequently employed as a rigid, metabolic bioisostere for gem-dimethyl, cyclobutane, or piperidine groups.[1] However, unlike secondary amines that are liquids at room temperature, azetidine is most commonly supplied as a hydrochloride salt to prevent polymerization and degradation.[1]
The Challenge of the Salt Form
The critical failure mode in reductive aminations with Azetidine·HCl is incomplete liberation of the free base .[1] The salt is insoluble in the preferred non-polar solvents (DCM, DCE) used with STAB. Conversely, in polar solvents (MeOH) where the salt dissolves, the standard STAB reagent degrades rapidly.
Successful protocols must balance three competing factors:
-
Solubility: Solubilizing the salt without deactivating the reducing agent.[1]
-
Basicity: Neutralizing the HCl without inhibiting iminium ion formation (which requires acid catalysis).[1]
-
Volatility: Preventing loss of the low-boiling azetidine free base (bp ~61–62 °C) during handling.[1]
Mechanistic Workflow & Decision Tree
The following diagram outlines the decision logic for selecting the correct protocol based on the carbonyl partner (Aldehyde vs. Ketone) and substrate complexity.
Figure 1: Decision tree for selecting the optimal reductive amination method for Azetidine·HCl.
Critical Parameters & Reagent Selection
Base Selection for Neutralization
Since Azetidine[1]·HCl is the amine source, a stoichiometric base is required to release the nucleophilic free amine.[1]
| Base | pKa (conj.[1][2] acid) | Compatibility | Recommendation |
| Triethylamine (TEA) | 10.75 | Moderate | Avoid. Can compete as a nucleophile in some forcing conditions; volatile. |
| DIPEA (Hünig's Base) | 11.0 | High | Preferred. Non-nucleophilic; effectively frees azetidine without participating in alkylation.[1] |
| NaOAc / KOAc | 4.76 | Low | Too weak to fully deprotonate Azetidine·HCl (pKa ~11.[1]3) effectively in non-aqueous media.[1] |
| NaOH / KOH | >15 | Low | Incompatible with STAB; causes side reactions (aldol condensation).[1] |
Reducing Agent Profile
| Reagent | Solvent | Reactivity | Comments |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Mild | Standard. Selective for iminiums; tolerates aldehydes well. Water sensitive.[1][3] |
| NaCNBH₃ | MeOH, EtOH | Slow | Toxic. Requires pH ~5-6 adjustment.[1] Good for difficult ketones but creates cyanide waste.[1] |
| NaBH₄ | MeOH | Strong | Non-selective. Reduces aldehydes/ketones too fast.[1] Only use after pre-forming imine (Two-Step).[1] |
Experimental Protocols
Protocol A: The Standard STAB Method (Aldehydes & Simple Ketones)
Best for: Aromatic/Aliphatic aldehydes, unhindered cyclic ketones.
Principle: This "Direct Reductive Amination" generates the iminium species in situ.[1][3] DIPEA is used to neutralize the HCl salt, allowing the azetidine to react with the carbonyl. Acetic acid (generated from STAB) buffers the reaction to promote iminium formation.[1]
Reagents:
-
Azetidine Hydrochloride (1.0 - 1.2 equiv)
-
Aldehyde/Ketone (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 - 1.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.
Step-by-Step Workflow:
-
Preparation: In a dry vial/flask equipped with a stir bar, suspend Azetidine·HCl (1.2 equiv) in DCE (0.1 – 0.2 M concentration relative to limiting reagent).[1]
-
Note: The salt will likely not dissolve completely.[1]
-
-
Neutralization: Add DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 10–15 minutes.
-
Observation: The suspension may clear slightly or change appearance as the free base is liberated and the DIPEA·HCl salt forms.[1]
-
-
Carbonyl Addition: Add the Aldehyde/Ketone (1.0 equiv).[1] Stir for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Tip: If the reaction is sluggish, add catalytic Acetic Acid (AcOH, 0.1 equiv), though STAB usually provides enough internal acidity.[1]
-
-
Reaction: Seal and stir at RT.
-
Quench & Workup:
-
Quench with Sat. NaHCO₃ (aqueous).[1] Stir vigorously for 20 minutes until gas evolution ceases.
-
Crucial Step: If the product is basic and polar, it may remain in the aqueous layer.[1] Ensure the aqueous pH is >10 (adjust with 1M NaOH if necessary) before extraction.
-
Dry organics over Na₂SO₄, filter, and concentrate.[1]
-
Protocol B: The Titanium(IV) Isopropoxide Method (Hindered/Unreactive Ketones)
Best for: Electron-deficient ketones, sterically hindered substrates, or when STAB fails.
Principle: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine (or titanium-complexed imine) which is then reduced.[4]
Reagents:
-
Azetidine Hydrochloride (1.2 - 1.5 equiv)
-
Ketone (1.0 equiv)
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)
-
DIPEA (1.2 - 1.5 equiv)
Step-by-Step Workflow:
-
Complexation: In a dry flask under N₂, combine Azetidine·HCl (1.2 equiv), Ketone (1.0 equiv), and DIPEA (1.2 equiv).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat (if stirring allows) or in minimal dry THF.
-
Imine Formation: Stir the mixture at RT (or 40–50 °C for difficult substrates) for 6–12 hours.
-
Observation: The solution often becomes viscous and changes color (yellow/orange).
-
-
Reduction:
-
Quench (Titanium Emulsion Protocol):
-
Purification: Concentrate filtrate and purify via column chromatography.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (Aldehyde) | Azetidine salt not neutralized. | Ensure DIPEA is added before STAB.[1] Ensure solvent is dry.[1] |
| Low Yield (Ketone) | Enamine formation favored or steric clash.[1] | Switch to Protocol B (Ti-mediated).[1] Increase Temp to 50°C during imine formation. |
| Ring Opening | Nucleophilic attack on strained ring.[1][10] | Avoid strong nucleophiles (e.g., thiols, excess iodide) in the pot.[1] Avoid heating >60°C. |
| Product Volatility | Product lost on Rotavap.[1] | Many N-alkyl azetidines are volatile.[1] Do not evaporate to dryness if MW < 150.[1] Form HCl salt immediately for storage. |
| Incomplete Reaction | Water in solvent decomposing STAB.[1] | Use anhydrous DCE.[1] Add molecular sieves (4Å) to the reaction pot. |
Safety & Handling
-
Azetidine Toxicity: Azetidines are potential alkylating agents.[1][2][3] While less reactive than aziridines, they should be handled as potential genotoxins.[1] Wear gloves and work in a fume hood.[1]
-
STAB/NaBH4: Generate Hydrogen gas upon quenching.[1] Ensure proper venting.[1]
-
Ti(OiPr)4: Moisture sensitive.[1] Hydrolyzes to release isopropanol and TiO2.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1][5] Link
-
Mattson, R. J., et al. (1990).[1][5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry, 55(8), 2552–2554.[1][5] Link
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1][4] Link
-
Lowe, J. (2010).[1] "Azetidines in Medicinal Chemistry." In the Pipeline (Science.org). Link
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 3-Substituted Azetidines from Azetidine Hydrochloride
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry, conferring unique conformational constraints and physicochemical properties that can significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among these, 3-substituted azetidines are of particular interest as they provide a versatile scaffold for introducing a wide array of functional groups, enabling fine-tuning of a molecule's biological activity. This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-substituted azetidines, commencing from the readily available starting material, azetidine hydrochloride.
This document is intended for researchers, scientists, and professionals in drug development, offering a practical and in-depth resource for the preparation of these valuable building blocks. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot these methods effectively.
Strategic Overview: From Azetidine HCl to 3-Substituted Derivatives
The synthetic journey from azetidine hydrochloride to a diverse library of 3-substituted analogues necessitates a multi-step approach. The high reactivity and volatility of free azetidine require the initial protection of the nitrogen atom. The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] Once the nitrogen is protected, the 3-position can be functionalized through a variety of key intermediates, most notably N-Boc-3-hydroxyazetidine and N-Boc-3-azetidinone.
This guide will detail the following critical transformations:
-
N-Protection: The foundational step of protecting the azetidine nitrogen with a Boc group.
-
Synthesis of Key Intermediates: Detailed protocols for the preparation of N-Boc-3-hydroxyazetidine and its oxidation to N-Boc-3-azetidinone.
-
Diversification at the 3-Position: A comprehensive exploration of methods to introduce a variety of substituents at the C3 position, including:
-
Nucleophilic substitution via activation of the hydroxyl group (e.g., Mitsunobu reaction, tosylation).
-
Reductive amination of N-Boc-3-azetidinone.
-
Carbon-carbon bond formation via Suzuki-Miyaura coupling.
-
-
Deprotection: The final step to unveil the 3-substituted azetidine core.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Azetidine Hydrochloride
Executive Summary: The "Azetidine Switch" in Drug Discovery
In modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold," often utilized to replace larger saturated heterocycles like pyrrolidine or piperidine. This structural modification—frequently termed the "Azetidine Switch"—can significantly lower lipophilicity (
However, the incorporation of azetidine via Palladium-catalyzed Buchwald-Hartwig amination presents unique challenges:
-
Reagent Stability: Azetidine free base is volatile and difficult to handle precisely. The hydrochloride salt (Azetidine·HCl) is the preferred solid form but requires in situ neutralization.
-
Catalyst Poisoning: The unhindered, highly basic nitrogen of azetidine can competitively bind to the Palladium center, arresting the catalytic cycle (catalyst poisoning).
-
Ring Strain: While less prone to opening than aziridines, the 4-membered ring possesses significant strain (~26 kcal/mol), requiring mild thermal conditions to prevent decomposition.
This guide provides a robust, self-validating protocol using RuPhos Pd G4 and LHMDS/NaOtBu systems to efficiently couple Azetidine·HCl with aryl halides.
Mechanistic Insight & Reaction Design
The "Salt-Break" Strategy
The critical deviation from standard Buchwald-Hartwig protocols is the base stoichiometry. Standard couplings require 1.0–1.2 equivalents of base to neutralize the proton generated during the reductive elimination precursor step.
When using Azetidine[1][2]·HCl , the system requires:
-
Equiv 1: To deprotonate the HCl salt and release the free amine in situ.
-
Equiv 2: To facilitate the catalytic cycle (deprotonation of the Pd(II)-amine complex).
Failure Mode: Using only 1.5 equiv of base results in incomplete conversion, often mistaken for catalyst deactivation.
Ligand Selection: Why RuPhos?
For secondary amines and small rings, RuPhos (and historically BrettPhos ) is the ligand of choice.
-
Steric Bulk: The isopropyl groups on the biaryl backbone prevent the formation of inactive bis-ligated Pd species (
). -
Electronic Richness: Facilitates oxidative addition of challenging aryl chlorides.
-
Monodentate Nature: Creates an open coordination site necessary for the bulky amine approach.
Pathway Visualization
The following diagram illustrates the specific pathway for the salt-based coupling.
Figure 1: The Catalytic Cycle emphasizing the dual role of the base in handling Azetidine·HCl.
Experimental Protocols
Protocol A: The "Soluble Base" Method (Recommended)
This method uses LHMDS (Lithium Hexamethyldisilazide) . It is superior for small-scale discovery chemistry because LHMDS is soluble in THF/Toluene, ensuring rapid "cracking" of the HCl salt without surface-area limitations of solid bases.
Applicability: Aryl Bromides, Aryl Chlorides, Heteroaryl Halides.[3][4][5] Scale: 0.5 mmol – 5.0 mmol.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Aryl Halide | Limiting Reagent | 1.0 | Cl, Br, I, or OTf |
| Azetidine·HCl | Nucleophile | 1.2 – 1.5 | Excess ensures completion |
| RuPhos Pd G4 | Catalyst | 0.02 – 0.05 | 2–5 mol%. Air-stable solid. |
| LHMDS (1M in THF) | Base | 2.5 | CRITICAL. Must be >2.0 equiv. |
| THF or Dioxane | Solvent | [0.2 M] | Anhydrous, degassed. |
Step-by-Step Procedure
-
Solids Charge: To a reaction vial (equipped with a magnetic stir bar), add the Aryl Halide (1.0 equiv), Azetidine·HCl (1.2 equiv), and RuPhos Pd G4 (0.03 equiv).
-
Note: If the Aryl Halide is a liquid, add it after the solvent.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent Addition: Add anhydrous THF (concentration ~0.2 M relative to halide) via syringe.
-
Base Addition (The "Slow" Break): Dropwise, add LHMDS (1M solution) (2.5 equiv) at Room Temperature.
-
Observation: You may see a transient precipitate (LiCl) or a color change. This is the salt breaking. Stir at RT for 5 minutes before heating to ensure free amine generation.
-
-
Reaction: Place the vial in a pre-heated block at 65°C – 80°C .
-
Caution: Do not overheat (>100°C) immediately; azetidine is volatile.
-
-
Monitoring: Monitor by LCMS after 2 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (
). Dry organics over Na₂SO₄.
Protocol B: The "Solid Base" Method (Scale-Up Compatible)
Uses NaOtBu (Sodium tert-butoxide) . Preferred for larger scales (>5g) where LHMDS volume is prohibitive.
Stoichiometry Changes:
-
Base: NaOtBu (2.5 equiv).
-
Solvent: Toluene or Dioxane (NaOtBu has poor solubility in THF).
Key Procedural Difference: Because NaOtBu is a solid, it must be weighed into the vial with the other solids in Step 1. The inert purge (Step 2) is critical because NaOtBu is hygroscopic; moisture will kill the reaction by hydrolyzing the base and the catalyst.
Data Interpretation & Troubleshooting
Expected Results (Substrate Scope)
| Aryl Halide Type | Catalyst System | Temp | Typical Yield |
| Electron-Deficient Aryl-Cl | RuPhos Pd G4 / LHMDS | 60°C | >90% |
| Electron-Rich Aryl-Br | RuPhos Pd G4 / NaOtBu | 80°C | 75-85% |
| Heteroaryl (Pyridine/Pyrimidine) | BrettPhos Pd G4 / LHMDS | 80°C | 70-90% |
| Ortho-Substituted Aryl-X | RuPhos Pd G4 / NaOtBu | 100°C | 50-70% |
Troubleshooting Guide (Self-Validating)
Scenario 1: <10% Conversion, Starting Material Intact.
-
Diagnosis: Catalyst failed to activate or Oxidative Addition failed.
-
Fix: Switch solvent to Dioxane (higher temp capability). Ensure the system was degassed. Check if the Aryl Halide is an Aryl Chloride—if so, ensure the temperature is at least 80°C.
Scenario 2: ~50% Conversion, Reaction Stalled.
-
Diagnosis: Base depletion. The HCl salt consumed 1.0 equiv, leaving insufficient base for the catalytic cycle.
-
Fix: Add an additional 1.0 equiv of LHMDS. Verify the initial calculation included the salt correction.
Scenario 3: Formation of Des-Halo Arene (Reduction Product).
-
Diagnosis:
-Hydride elimination is competing (rare for azetidine) or solvent impurity. -
Fix: Switch from Isopropanol/Alcoholic solvents (if used) to Toluene. Increase the concentration of Azetidine.
Workflow Diagram
Figure 2: Sequential workflow for the "Soluble Base" protocol.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Green, R. A., & Hartwig, J. F. (2014).[6] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[5][6][7][8][9] Organic Letters, 16(17), 4388–4391. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005).[10] Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.[10] The Journal of Organic Chemistry, 70(21), 8601-8604. Link
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- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | The Hartwig Group [hartwig.cchem.berkeley.edu]
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- 10. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
Handling hygroscopic azetidine hydrochloride in glovebox environments
Application Note & Protocol
Mastering the Challenge: A Comprehensive Guide to Handling Hygroscopic Azetidine Hydrochloride in Glovebox Environments
Abstract
Azetidine hydrochloride is a pivotal building block in pharmaceutical research and organic synthesis, valued for its unique four-membered ring structure.[1][2] However, its pronounced hygroscopic nature presents significant handling challenges, as moisture absorption can lead to degradation and compromise experimental accuracy and reproducibility.[3][4][5] This application note provides an in-depth, authoritative guide for researchers, scientists, and drug development professionals on the proper handling of azetidine hydrochloride within a controlled glovebox environment. It details the principles of atmospheric control, provides step-by-step protocols for critical procedures like weighing and solution preparation, and offers expert insights into best practices and troubleshooting to ensure the integrity of this sensitive compound.
Introduction: The Hygroscopicity Dilemma
Azetidine and its derivatives are instrumental in the development of novel therapeutics, from anti-cancer agents to neuropharmacological modulators.[1][3] The hydrochloride salt form enhances the compound's stability and solubility, making it a preferred intermediate.[1][3] However, this benefit is coupled with a significant challenge: hygroscopicity, the tendency to readily absorb moisture from the atmosphere.[2][3][4][5]
Moisture absorption is not a trivial inconvenience. For azetidine hydrochloride, it can lead to:
-
Inaccurate Weighing: The measured mass will be artificially inflated by an unknown quantity of water, leading to errors in concentration calculations.
-
Physical Changes: The white, crystalline powder can become clumpy, sticky, or even deliquesce into a liquid, making it difficult to handle.[6][7]
-
Chemical Degradation: The presence of water can potentially initiate or accelerate decomposition reactions, compromising the compound's purity and reactivity.[3]
To mitigate these risks, a controlled, moisture-free environment is not just recommended, but essential. The glovebox, an enclosure that provides a high-purity inert atmosphere, is the gold standard for handling such sensitive materials, protecting them from both moisture and oxygen.[6][8][9][10]
Compound Profile: Azetidine Hydrochloride
A thorough understanding of the compound's properties is the foundation of safe and effective handling.
| Property | Value | Source(s) |
| Chemical Name | Azetidine hydrochloride | [2][3][11] |
| Synonyms | Trimethyleneimine hydrochloride | [1][12][13] |
| CAS Number | 36520-39-5 | [2][13][14] |
| Molecular Formula | C₃H₈ClN | [5][11][13] |
| Molecular Weight | 93.55 g/mol | [5][11][12] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | >300 °C | [1][2][5] |
| Solubility | Soluble in water | [2][3][5] |
| Key Sensitivity | Hygroscopic | [2][3][4][5][15] |
Storage & Stability: Azetidine hydrochloride should be stored in a tightly sealed container under an inert atmosphere.[3][4] For long-term integrity, storage at low temperatures (e.g., 2-8°C) is recommended to minimize any potential degradation.[2][3][13][16]
Primary Hazards: The compound is classified as a skin and eye irritant.[11][12][14] Appropriate personal protective equipment (PPE) must be worn at all times.
The Inert Atmosphere: Your Primary Line of Defense
A glovebox functions by creating a physical barrier to the ambient atmosphere, which is then purged and purified to maintain an ultra-low concentration of reactive components like water and oxygen.[9]
Inert Gas Selection: Nitrogen vs. Argon
The two most common inert gases for glovebox operation are nitrogen (N₂) and argon (Ar).[17] While both effectively create an inert environment, their properties and cost differ.[18][17]
| Feature | Nitrogen (N₂) | Argon (Ar) | Rationale & Recommendation |
| Cost | Less Expensive | ~3x More Expensive | Nitrogen is significantly more cost-effective for routine use due to its natural abundance (~78% of air).[18][17] |
| Inertness | Highly unreactive due to strong triple bond. Reacts only under specific conditions (e.g., with lithium at high temps). | Completely inert (noble gas) with a full electron shell.[18][17] | For most organic synthesis applications involving azetidine hydrochloride, the unreactivity of N₂ is more than sufficient.[17] |
| Density | Slightly less dense than air. | ~40% denser than air. | Argon's higher density provides a better "blanketing" effect, making it more efficient at displacing air, though this is a minor advantage in a well-sealed, circulating glovebox.[18][17] |
Recommendation: For handling azetidine hydrochloride, Nitrogen is the recommended inert gas. It provides the necessary protection from moisture and oxygen at a fraction of the cost of Argon.[17] Argon should be reserved for experiments involving reagents known to react with nitrogen, such as certain alkali metals or high-temperature processes.[18]
Achieving and Maintaining a Sub-1 ppm H₂O Atmosphere
Simply filling the glovebox with nitrogen is insufficient. A gas purification system is crucial for actively removing trace moisture and oxygen to levels below 1 part-per-million (ppm).[19][20]
-
Mechanism: These systems operate in a closed loop, continuously circulating the glovebox atmosphere through cartridges containing a copper catalyst (to remove O₂) and molecular sieves (to adsorb H₂O).[9][21]
-
Regeneration: Over time, these purification materials become saturated. The system must undergo a "regeneration" process, which typically involves heating the cartridges while flushing with a forming gas (a mixture of N₂ or Ar with 3-10% H₂).[21][22] This process strips the trapped oxygen and water, preparing the purifier for further use.
-
Constant Monitoring: The internal atmosphere must be continuously monitored by dedicated oxygen and moisture sensors .[19][23] These sensors provide real-time data, ensuring the integrity of the environment and alerting users to potential leaks or the need for regeneration.[24]
Target Glovebox Atmosphere:
-
Moisture (H₂O): < 1 ppm
-
Oxygen (O₂): < 1 ppm
Experimental Protocols
Adherence to standardized protocols is critical for safety, accuracy, and reproducibility.
Protocol 1: Glovebox Pre-Use Verification
This protocol must be performed before every use to ensure the integrity of the inert atmosphere.
Methodology:
-
Visual Inspection: Carefully inspect the butyl rubber gloves for any signs of wear, cracks, or pinholes.[21][23] Check the integrity of all door seals and gaskets.[23]
-
Pressure Check: Verify that the glovebox is maintaining a slight positive pressure (typically +1 to +5 mBar) relative to the lab environment. This prevents ambient air from entering.[25]
-
Atmosphere Verification: Check the readings on the O₂ and H₂O sensors. Confirm that both are stable and well below the maximum allowable limit for your experiment (ideally <1 ppm).[23]
-
Logbook Entry: Record the date, time, user, and initial O₂/H₂O levels in the glovebox logbook. This practice helps track performance and identify slow leaks over time.[21]
Caption: Workflow for mandatory glovebox pre-use checks.
Protocol 2: Material and Equipment Transfer via Antechamber
The antechamber is the critical gateway for moving items into and out of the glovebox without compromising the main chamber's atmosphere.
Methodology:
-
Preparation: Ensure all glassware, spatulas, and other equipment are scrupulously clean and dry. Ovens or vacuum ovens are ideal for removing residual moisture.[26][27]
-
Loading: Check that the inner antechamber door is securely closed. Open the outer door and place items inside, avoiding overcrowding.[28]
-
Cycling: Securely close the outer antechamber door. Perform a minimum of three purge/refill cycles.[28] Each cycle consists of:
-
Evacuating the antechamber to a strong vacuum.
-
Slowly refilling the antechamber with the glovebox's inert gas (Nitrogen).
-
-
Final Fill: After the final evacuation cycle, refill the antechamber completely with inert gas until its pressure equalizes with the main chamber.
-
Transfer: Once pressure is equalized, you may open the inner antechamber door and transfer the items into the main glovebox.
Caption: The antechamber cycling process for material transfer.
Protocol 3: Accurate Weighing of Azetidine Hydrochloride
Weighing is the most critical step where the hygroscopic nature of the compound can introduce significant error.
Methodology:
-
Equilibration: Transfer the analytical balance into the glovebox at least 30-60 minutes before use to allow it to thermally and atmospherically equilibrate.
-
Static Control: Static charge can cause weighing errors with fine powders. If available, use an anti-static gun on the weighing vessel and surrounding area before weighing.[29]
-
Container Tare: Place a clean, dry weighing vessel (a glass vial is preferred over plastic weighing boats for solvent compatibility) on the balance pan.[30] Close the balance draft shield and tare the mass.
-
Aliquot Transfer: Open the azetidine hydrochloride container inside the glovebox. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to the tared weighing vessel.
-
Causality Note: Work swiftly to minimize the time the bulk material is exposed even to the trace atmosphere of the glovebox. Do not return any unused powder from the weighing vessel to the stock bottle to prevent cross-contamination.
-
-
Mass Recording: Close the weighing vessel and the balance draft shield. Allow the reading to stabilize completely before recording the final mass.
-
Weighing by Difference (Optional, High Precision): For the highest accuracy, seal the stock bottle and re-weigh it. The difference in mass is the amount of compound removed. This method is highly effective but more time-consuming.[31]
-
Secure Storage: Immediately and tightly seal the main container of azetidine hydrochloride after use.
Protocol 4: Preparation of a Stock Solution
This protocol assumes the preparation of a solution with a precise concentration (e.g., 0.5 M in anhydrous DMSO).
Methodology:
-
Solvent Preparation: Ensure you are using a new, sealed bottle of anhydrous solvent. Transfer the required volume of solvent into the glovebox via the antechamber.
-
Initial Dissolution: Using the weighing vessel containing the accurately weighed azetidine hydrochloride (from Protocol 3), add a small portion (approx. 20-30%) of the total required anhydrous solvent.
-
Solubilization: Gently swirl or stir the mixture until the solid is fully dissolved. A small magnetic stir bar and stir plate inside the glovebox can be used.
-
Quantitative Transfer: Carefully transfer the resulting solution into the appropriate size volumetric flask using a clean, dry funnel.
-
Rinsing: Rinse the original weighing vessel with several small aliquots of the anhydrous solvent, transferring each rinsing into the volumetric flask to ensure all of the weighed compound is transferred.[30] Also rinse the funnel into the flask.[30]
-
Dilution to Volume: Carefully add the anhydrous solvent to the volumetric flask until the bottom of the meniscus is precisely on the calibration mark.[30] Use a clean pipette for the final additions to avoid overshooting the mark.
-
Homogenization: Stopper the volumetric flask and invert it 15-20 times to ensure the solution is completely homogeneous.[30]
-
Labeling & Storage: Transfer the solution to a suitable, sealed storage vial. Label clearly with the compound name, exact concentration, solvent, and date of preparation.
Caption: Workflow for preparing a stock solution in a glovebox.
Best Practices & Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Rising Moisture Levels (>1 ppm) | 1. Leak in gloves, seals, or feedthroughs.[21][24] 2. Saturated purification system. 3. Introduction of wet/improperly degassed materials.[26] 4. Permeation through gloves. | 1. Perform a leak test (pressure decay test or with leak detection fluid).[21][23] Replace damaged components. 2. Perform a regeneration cycle on the gas purifier.[21] 3. Remove suspect items and review material transfer protocols. 4. Purge the glovebox with fresh inert gas. |
| Inconsistent Balance Readings | 1. Static electricity. 2. Temperature fluctuations. 3. Vibration. 4. Pressure changes from glove movement.[31] | 1. Use an anti-static gun.[29] 2. Allow balance to fully equilibrate inside the box. 3. Ensure balance is on a stable, anti-vibration surface. 4. Move slowly and deliberately when weighing; close draft shield. |
| Compound Appears Clumpy or Wet | 1. Improper storage; container not sealed tightly. 2. Previous exposure to ambient air. 3. Significant glovebox atmosphere compromise. | 1. Always ensure the container is tightly sealed immediately after use. Store inside a secondary container or desiccator within the glovebox. 2. The integrity of this batch may be compromised. Consider using a fresh, unopened bottle for critical experiments. 3. Address the source of the atmospheric compromise immediately (see above). |
References
-
What Inert Gas Is Commonly Used In Gloveboxes And Schlenk Lines, And Why Is It Preferred Over Nitrogen In Some Cases? Discover Argon's Superior Inertness For Sensitive Experiments. Kintek Furnace. Available at: [Link]
-
Glove Box Under Controlled Atmosphere. Jacomex. Available at: [Link]
-
BOSSMEN Glove Box | Controlled Atmosphere Enclosure for Research Labs. Bossmen. Available at: [Link]
-
Smart® Controlled Atmosphere Glove Box Isolators. Terra Universal. Available at: [Link]
-
Glovebox Maintenance. (2016, March 9). Inertas. Available at: [Link]
-
How The Glove Box's Internal Atmosphere Control Function Works. (2025, September 8). Mikrouna. Available at: [Link]
-
How to Measure Moisture Levels in Glove Boxes. Process Sensing Technologies. Available at: [Link]
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. SPIE. Available at: [Link]
-
Glovebox service and maintenance. MBRAUN. Available at: [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. Available at: [Link]
-
How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Available at: [Link]
-
SAFETY DATA SHEET: Azetidine Hydrochloride. (2014, October 6). TCI AMERICA. Available at: [Link]
-
Inert Gas Purifiers for Glove Box. Jacomex. Available at: [Link]
-
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. Available at: [Link]
-
Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem - NIH. Available at: [Link]
-
Glovebox and environmental chamber solutions. ProcessSensing.com. Available at: [Link]
-
Analyzing Hygroscopic Properties of Croscarmellose Sodium under Varied Conditions. LinkedIn. Available at: [Link]
-
Understanding Glove Box Regeneration Gas Requirements: A Comprehensive Guide. (2025, June 17). Etelux. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Available at: [Link]
-
Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. Available at: [Link]
-
How to Handle Soaring Water Content in a Glove Box. Vigor. Available at: [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Available at: [Link]
-
Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit. Available at: [Link]
-
Glovebox Use - Standard Operating Procedure. (2024, August 21). Berry Group - University of Wisconsin-Madison. Available at: [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available at: [Link]
- Method for drying hygroscopic material and the product thereof. Google Patents.
-
Using the Isopiestic Method to Study Hygroscopic Properties of Soluble Solutes. Springer. Available at: [Link]
-
Analytical Scales within the Glovebox - How do you stay accurate when weighing in low amounts? (2025, November 26). Reddit. Available at: [Link]
-
-- Glove Box - operation (Guide to Using the High Efficiency GloveBox). (2015, August 21). YouTube. Available at: [Link]
-
Introduction of materials into a glovebox. Mulks Group - University of Richmond. Available at: [Link]
-
Preparing solutions from Solids. Chemistry Teaching Labs - University of York. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Azetidine hydrochloride | 36520-39-5 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. ossila.com [ossila.com]
- 7. reddit.com [reddit.com]
- 8. Glove Box Under Controlled Atmosphere [jacomex.com]
- 9. How The Glove Box's Internal Atmosphere Control Function Works - Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. [gloveboxpro.com]
- 10. processsensing.com [processsensing.com]
- 11. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 13. chemscene.com [chemscene.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ossila.com [ossila.com]
- 18. kintekfurnace.com [kintekfurnace.com]
- 19. inertas.co.uk [inertas.co.uk]
- 20. Inert Gas Purifiers for Glove Box [jacomex.com]
- 21. ossila.com [ossila.com]
- 22. Understanding Glove Box Regeneration Gas Requirements: A Comprehensive Guide - Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. [gloveboxpro.com]
- 23. vbccinstruments.com [vbccinstruments.com]
- 24. How to Measure Moisture Levels in Glove Boxes [processsensing.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. ossila.com [ossila.com]
- 27. moodle2.units.it [moodle2.units.it]
- 28. Introduction of materials into a glovebox | mulksgrp [mulksgrp.ac]
- 29. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 30. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 31. reddit.com [reddit.com]
Application Note: Solvent Selection & Recrystallization Protocols for Azetidine Hydrochloride Salts
Executive Summary
The recrystallization of azetidine hydrochloride salts presents a unique set of challenges in organic synthesis. Unlike stable six-membered heterocycles (e.g., piperidines), azetidines possess significant ring strain (~25.4 kcal/mol), making them susceptible to thermal degradation and acid-catalyzed ring-opening polymerization (ROP) during purification.[1] Furthermore, the hydrochloride salts are characteristically hygroscopic and prone to "oiling out" rather than crystallizing.
This guide provides a scientifically grounded approach to solvent selection, emphasizing the balance between solubility power , thermal stability , and crystal lattice formation . We move beyond generic "trial-and-error" methods to a systematic protocol designed to maximize yield and purity while maintaining ring integrity.
Physicochemical Constraints
Before selecting a solvent, one must understand the three critical failure modes specific to azetidine HCl salts:
-
Ring Strain & Thermal Instability: Prolonged heating, especially in the presence of excess acid or nucleophilic solvents (like water), can trigger nucleophilic attack on the ring carbons, leading to ring-opening to form 3-amino-propyl derivatives.
-
Hygroscopicity: Azetidine salts are avid water absorbers.[1] The presence of water broadens the Metastable Zone Width (MSZW), making nucleation difficult and often resulting in an oil rather than a solid.
-
High Solubility Polarity: The ionic nature of the HCl salt necessitates polar protic solvents for dissolution, but these often hold the salt too well, requiring aggressive antisolvents.
Solvent System Selection Strategy
The ideal solvent system utilizes a Polar Protic / Non-Polar Aprotic pair. The "Single Solvent" method is rarely effective for these highly soluble salts; a "Solvent/Antisolvent" binary system is the industry standard.
Table 1: Solvent Performance Matrix for Azetidine HCl[1]
| Role | Solvent | Rating | Technical Rationale |
| Primary Solvent | Methanol (MeOH) | [1] ★★★★★ | Excellent solubility. Low boiling point (65°C) minimizes thermal stress.[1] Easy to remove. |
| Primary Solvent | Ethanol (EtOH) | [1] ★★★★☆ | Good solubility. Slightly higher BP (78°C) allows for a wider temperature gradient but increases thermal risk.[1] |
| Primary Solvent | Isopropanol (IPA) | [1] ★★★☆☆ | Lower solubility than MeOH.[1] Good for less polar derivatives but often requires large volumes for the parent HCl salt. |
| Antisolvent | MTBE | [1] ★★★★★ | Preferred. Moderate polarity allows gradual precipitation (avoids oiling out).[1] Safer (higher flashpoint) than ether.[1] |
| Antisolvent | Diethyl Ether | [1][2][3] ★★★★☆ | Classic choice.[1] Very low polarity forces rapid crystallization, but high volatility makes composition control difficult. |
| Antisolvent | Ethyl Acetate | [1][2][4][5] ★★★☆☆ | Often too polar to force precipitation of the most soluble salts, but excellent for removing non-polar impurities. |
| Antisolvent | Hexane/Heptane | [1][6] ★★☆☆☆ | Too non-polar.[1] Often causes immediate "oiling out" due to immiscibility/polarity shock.[1] |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal solvent system based on your specific azetidine derivative's properties.
Figure 1: Logic flow for selecting the primary solvent and antisolvent based on solubility and oiling-out risk.
Optimized Experimental Protocol
Objective: Purify 5.0 g of crude Azetidine Hydrochloride. System: Methanol (Solvent) / MTBE (Antisolvent).[1] Safety Note: Azetidines are potential skin irritants/sensitizers.[1] Handle in a fume hood.
Phase 1: Dissolution (The Saturation Point)
-
Preparation: Dry all glassware in an oven. Moisture is the enemy.
-
Slurry: Place 5.0 g of crude salt in a 100 mL round-bottom flask (RBF). Add a magnetic stir bar.[1][7]
-
Solvent Addition: Add anhydrous Methanol in small portions (start with 15 mL).
-
Heating: Heat the bath to 50°C (do not exceed 60°C to protect the ring).
-
Saturation: Add additional MeOH dropwise until the solid just dissolves.
Phase 2: Nucleation (The Critical Moment)
-
Initial Cooling: Remove from heat and allow the solution to cool to roughly 40°C.
-
Antisolvent Addition: Slowly add MTBE dropwise to the stirring solution.
-
The Cloud Point: Stop adding MTBE the moment a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add 2-3 drops of MeOH to clear the solution back to transparent. This ensures you are in the metastable zone, not the labile zone.
Phase 3: Crystallization & Isolation[1]
-
Slow Cooling: Wrap the flask in a towel or place it in a Dewar at room temperature to cool slowly over 1-2 hours. Rapid cooling here causes oiling out.[1]
-
Cold Soak: Once at room temperature, move the flask to a 4°C fridge, then to a -20°C freezer if necessary, for 4-12 hours.
-
Filtration: Filter the white crystals rapidly using a vacuum Buchner funnel.
-
Washing: Wash the cake immediately with cold (0°C) MTBE.
-
Note: Do not wash with MeOH; it will dissolve your product.[1]
-
-
Drying: Dry under high vacuum at ambient temperature (25°C). Do not heat dry above 40°C.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for amine salts.[1] It occurs when the compound separates as a second liquid phase before it can crystallize.
Mechanism: The energy barrier to form a crystal lattice is higher than the energy to form an amorphous liquid droplet.
Corrective Actions:
-
The "Seeding" Technique: Save a tiny crystal from a previous batch (or scratch the glass side). Add it to the solution at the cloud point. This provides a template for lattice growth, bypassing the nucleation energy barrier.
-
Increase Solvent Volume: Oiling out often happens because the solution is too concentrated. Dilute slightly with the primary solvent (MeOH) and retry.
-
Change Antisolvent: Switch from Diethyl Ether to MTBE or EtOAc. A more polar antisolvent reduces the "polarity shock" that forces the salt out of solution too fast.
Process Workflow Diagram
The following diagram details the physical workflow, highlighting Critical Control Points (CCPs) where the process is most likely to fail.
Figure 2: Operational workflow with Critical Control Point (CCP) for seeding to prevent oiling out.[1]
References
-
Vertex AI Search. (2025).[1] Synthesis of azetidine derivatives - WO1999019297A1.[1] Google Patents. Retrieved from
-
Organic Syntheses. (n.d.). Azetidine - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 5, p. 589 (1973); Vol. 48, p. 56 (1968). Retrieved from [Link][1]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link][1]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0299513A1 - Azetidine derivatives, compositions and their use - Google Patents [patents.google.com]
- 4. EP0091239A1 - Azetidine derivatives and a process for their production - Google Patents [patents.google.com]
- 5. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
Troubleshooting & Optimization
Removing excess azetidine hydrochloride from reaction mixtures
Topic: Purification Strategies for Reaction Mixtures Containing Excess Azetidine Ticket ID: AZT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Azetidine hydrochloride (CAS: 36520-39-5) is a potent nucleophile and building block, often used in excess to drive substitution reactions. However, its removal is complicated by its amphiphilic nature (small, polar, yet organic-soluble as a free base) and high basicity (pKa ~11.3).
Standard aqueous washes often fail because azetidine free base (C₃H₇N) is miscible with water and soluble in polar organic solvents. This guide details three chemically grounded workflows to remove it: pH-Controlled Partitioning , Solid-Phase Scavenging , and Volatile Stripping .
Module 1: The "Sweet Spot" Aqueous Extraction
Best for: Large scale reactions where the product is a weak base (pKa < 9) or non-basic.
The Science (Why standard washes fail)
Azetidine has a pKa of 11.29 . In a standard basic workup (e.g., sat. NaHCO₃, pH ~8.5), azetidine remains predominantly protonated (>99%) and stays in the water. However, if you use strong base (NaOH, pH 14) to extract a basic product, you unwittingly free-base the azetidine, which then partitions into your organic layer (DCM or EtOAc) due to its small size and lack of hydrogen bond donors.
The Solution: Differential pH Extraction
You must exploit the pKa difference between Azetidine (11.3) and your product.
Protocol A: The Product is Non-Basic (Neutral/Acidic)
-
Acidify: Dilute the reaction mixture with organic solvent (EtOAc or DCM).
-
Wash: Wash with 1M HCl or 10% Citric Acid (pH ~2-3).
-
Mechanism: Azetidine is fully protonated (
) and highly water-soluble. It will partition >99% into the aqueous phase.
-
-
Separate: Collect the organic layer containing your product.
Protocol B: The Product is a Weak Base (Amine, pKa 6–9)
This is the most common and difficult scenario.
-
Calculate the "Sweet Spot" pH: Target a pH roughly halfway between your product's pKa and Azetidine's pKa (11.3).
-
Target pH:9.5 – 10.0 .[1]
-
-
Buffer Preparation: Prepare a 0.5M Carbonate Buffer adjusted to pH 9.8.
-
The Wash:
-
Dilute reaction in DCM (preferred over EtOAc for amines).
-
Wash with the pH 9.8 buffer.
-
-
The Result:
-
Your Product (pKa ~8): At pH 9.8, it is >98% neutral (Free Base)
Organic Layer . -
Azetidine (pKa 11.3): At pH 9.8, it is still ~97% protonated (
) Aqueous Layer .
-
Data: Theoretical Partitioning at pH 9.8
| Compound | pKa | Species at pH 9.8 | Phase Preference |
| Azetidine | 11.3 | ~97% Cationic ( | Aqueous |
| Typical Drug Amine | 8.0 | ~98% Neutral (Free Base) | Organic |
| Pyridine-like | 5.2 | >99% Neutral (Free Base) | Organic |
Module 2: Solid-Phase Scavenging
Best for: High-value intermediates (mg to g scale) where extraction is difficult due to product polarity.
The Science
Azetidine is a secondary amine .[2] It reacts rapidly with electrophiles. By using a polymer-supported electrophile (scavenger resin), you can covalently bind the excess azetidine to a solid bead and filter it away.
Protocol: Isocyanate Scavenging
Reagent: Polystyrene-supported Isocyanate (PS-NCO) or Aldehyde (PS-CHO). Constraint: Your product must not be a primary or secondary amine (tertiary amines are safe).
-
Dissolve: Dissolve crude mixture in DCM or THF (anhydrous is better but not strictly required).
-
Add Resin: Add 3–4 equivalents of PS-Isocyanate resin relative to the excess azetidine calculated.
-
Agitate: Shake gently at Room Temperature for 2–4 hours.
-
Mechanism:
(Urea bond, solid phase).
-
-
Filter: Filter through a fritted funnel or Celite pad.
-
Rinse: Wash the resin with DCM to recover any entrained product.
-
Evaporate: The filtrate contains your product, free of azetidine.
Module 3: Volatility & Evaporation
Best for: Robust, non-volatile products.
The Science
Azetidine free base has a boiling point of 61–62°C .[3][4] Unlike many heavy amine contaminants, it can be removed via azeotropic distillation or high-vacuum stripping, provided your product is stable.
Protocol: The "Basify & Strip"
-
Basify: Treat the reaction mixture with excess solid
or to ensure Azetidine is fully free-based.[2] -
Extract: Extract into a volatile solvent (DCM or Et₂O).
-
Co-evaporation:
-
Add Toluene or Heptane to the crude oil.
-
Rotary evaporate at 45–50°C under reduced pressure (approx. 50–100 mbar).
-
Mechanism: Azetidine co-distills with the solvent.
-
-
Repeat: Repeat the toluene addition/evaporation cycle 2–3 times.
WARNING: Azetidine is volatile and toxic. This must be performed in a well-ventilated fume hood. The exhaust from the vacuum pump should be trapped.
Visual Workflow Guides
Figure 1: Purification Decision Tree
Use this logic flow to select the safest method for your specific substrate.
Caption: Decision matrix for selecting the optimal azetidine removal strategy based on product chemistry.
FAQs: Troubleshooting Specific Issues
Q: I used silica chromatography (DCM/MeOH), but the azetidine is streaking and contaminating my product fractions. A: Azetidine is a strong amine and interacts with the acidic silanols on silica gel.
-
Fix: Pre-wash your column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . This neutralizes the silica sites.[2] Alternatively, switch to Alumina (Basic) stationary phase or use Reverse Phase (C18) chromatography at pH 3 (0.1% Formic Acid), where Azetidine will elute in the void volume.
Q: My product is water-soluble (polar), so I can't do an aqueous extraction. A: This is the hardest scenario.
-
Fix: Use Ion Exchange Chromatography .
-
Load mixture onto a SCX (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M Ammonia in MeOH .
-
Note: Both product and azetidine will elute. You must then rely on volatility (Module 3) to remove the azetidine from the eluted mixture, or use preparative HPLC .
-
Q: Can I use Copper Sulfate (
-
Protocol: Wash the organic layer with saturated aqueous
.[5] Azetidine coordinates with Copper(II) to form a water-soluble deep blue/purple complex . -
Caveat: Ensure your product does not also maintain a strong affinity for copper (e.g., does not contain pyridines, imidazoles, or 1,2-diamines).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. Retrieved from [Link]
-
Not Voodoo. (2024). Workup and Purification: Removing Amines. University of Rochester. Retrieved from [Link]
Sources
- 1. 503-29-7 Cas No. | Azetidine | Apollo [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 4. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Workup [chem.rochester.edu]
Strategies to prevent decomposition of azetidine HCl under acidic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine hydrochloride (HCl). The inherent ring strain of the four-membered azetidine core, combined with the protonated nitrogen under acidic conditions, makes this class of compounds susceptible to specific degradation pathways.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you anticipate and prevent the decomposition of azetidine HCl in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work. Each answer provides an explanation of the underlying cause and a series of actionable steps to resolve the problem.
Issue 1: My azetidine HCl solution has become viscous and I'm seeing broad signals in my NMR analysis.
Symptoms:
-
A noticeable increase in the viscosity of your solution.
-
The appearance of broad, poorly resolved peaks in ¹H NMR spectra, suggesting polymeric species.
-
Difficulty filtering the solution.
Possible Cause: Acid-Catalyzed Cationic Ring-Opening Polymerization
The most common degradation pathway for azetidine in acidic media is cationic ring-opening polymerization.[4][5][6] The acidic environment protonates the azetidine nitrogen, forming a reactive azetidinium ion. This strained, activated ring can then be attacked by a nucleophile. In concentrated solutions, another azetidine molecule acts as the nucleophile, initiating a chain reaction that leads to the formation of poly(propylenimine) polymers.[5][6] Alcoholic solvents can exacerbate this issue.[4]
Troubleshooting Steps:
-
pH Control is Critical: The primary driver of this reaction is low pH.
-
Action: Immediately assess the pH of your solution. If experimentally feasible, neutralize the solution or adjust it to a pH range of 5-7 using a suitable buffer system (e.g., phosphate or acetate buffers).[7][8] Studies have confirmed that azetidine stability is significantly enhanced at neutral pH compared to acidic conditions.[1]
-
-
Solvent Selection: Protic solvents can participate in and promote ring-opening.
-
Action: If your protocol allows, switch from protic solvents like methanol or water to aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[7]
-
-
Temperature Reduction: Polymerization is a thermally activated process.
-
Concentration Management: Higher concentrations increase the probability of intermolecular reactions.
-
Action: Work with the most dilute solutions possible for your application. Prepare dilute working solutions from a concentrated stock just before use.
-
Troubleshooting Summary Table
| Symptom | Primary Cause | Immediate Action | Preventative Strategy |
| Increased Viscosity, Broad NMR | Cationic Ring-Opening Polymerization | Neutralize pH to 5-7 | Use buffered solutions, aprotic solvents, low temperatures, and dilute concentrations. |
| New Peaks in HPLC/LC-MS | Acid-Catalyzed Ring-Opening | Increase pH, cool the sample | Conduct pH stability studies, select appropriate N-substituents. |
| Poor Reproducibility | Solvolysis / Gradual Degradation | Prepare fresh solutions for each experiment | Store stock solutions frozen in an aprotic solvent; use low-adsorption vials.[2] |
Issue 2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis over time.
Symptoms:
-
The appearance of new peaks, often more polar, in your chromatogram.
-
A corresponding decrease in the peak area of the parent azetidine HCl compound.[7]
-
Mass spectrometry data suggesting the addition of a solvent molecule or an intramolecular rearrangement.
Possible Cause: Acid-Catalyzed Intramolecular Ring-Opening or Solvolysis
Besides polymerization, the activated azetidinium ion is highly susceptible to nucleophilic attack from other species in the solution.[3][7] This can occur in two primary ways:
-
Intramolecular Attack: If the azetidine molecule has a pendant nucleophilic group (like an amide), it can attack the azetidine ring, leading to a rearranged product. This has been observed in specific N-substituted aryl azetidines.[1][10]
-
Solvolysis: If a nucleophilic solvent (like water or methanol) is used, it can attack and open the ring, leading to degradation products such as 3-substituted aminopropanol derivatives.[7]
Workflow for Identification and Mitigation
Caption: Troubleshooting workflow for unexpected degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of azetidine HCl decomposition in acidic solution?
A1: The decomposition is primarily driven by the high ring strain of the four-membered ring and the protonation of the azetidine nitrogen.[1][2] In an acidic environment, the nitrogen atom is protonated to form an azetidinium ion. This protonation makes the ring's carbon atoms significantly more electrophilic and thus highly susceptible to nucleophilic attack. This can lead to either ring-opening polymerization (if another azetidine molecule is the nucleophile) or degradation via attack by solvent or other nucleophiles present.[3][4][7]
Caption: General mechanism of acid-catalyzed azetidine decomposition.
Q2: How does the substituent on the azetidine nitrogen (N-substituent) affect stability?
A2: The N-substituent plays a crucial role by influencing the basicity (pKa) of the azetidine nitrogen.[1] Electron-withdrawing groups (e.g., sulfonyl, certain heteroaryls) can lower the pKa of the nitrogen.[1][7] A lower pKa means the nitrogen is less basic and less likely to be protonated at a given acidic pH. By reducing the concentration of the reactive azetidinium ion, these substituents can significantly enhance the stability of the compound under acidic conditions.[1] Conversely, electron-donating groups can increase basicity, making the azetidine more susceptible to acid-catalyzed degradation.
Q3: What are the ideal storage conditions for a stock solution of azetidine HCl?
A3: To maximize shelf-life, stock solutions should be stored under conditions that minimize the rate of degradation. Based on the chemical principles discussed, the following conditions are recommended:
Table of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces reaction kinetics of degradation pathways.[9] |
| Solvent | Aprotic (e.g., DMSO, DMF) | Prevents solvolysis (ring-opening by solvent).[7] |
| pH | Prepare in solvent, not acid | If an aqueous solution is needed, use a neutral buffer (pH ~7) and prepare fresh. |
| Light | Protect from light (amber vials) | Minimizes potential photochemical degradation pathways.[7] |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar) | Prevents potential oxidative degradation. |
| Container | Low-adsorption or silanized vials | Prevents loss of compound due to adsorption to container surfaces.[2] |
Q4: What is the best way to monitor the stability of my azetidine HCl compound?
A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the standard for separating the parent compound from potential degradants and quantifying its concentration over time.[7][11] For identifying the structure of unknown degradation products, Mass Spectrometry (MS), particularly LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][11]
Experimental Protocol: pH Stability Assessment of an Azetidine Compound
This protocol provides a robust framework for determining the stability of your azetidine compound across a range of pH values.
Objective: To quantify the rate of degradation of an azetidine compound at different pH levels over a set time course.
Materials:
-
Azetidine compound of interest
-
Acetonitrile (ACN) or DMSO for stock solution
-
Aqueous buffers: pH 3, 5, 7.4, and 9 (e.g., citrate for pH 3/5, phosphate for pH 7.4, borate for pH 9)
-
HPLC or UHPLC system with UV detector
-
Constant temperature incubator or water bath (e.g., set to 40 °C)
-
HPLC vials
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of your azetidine compound (e.g., 1 mg/mL) in ACN or DMSO. This minimizes degradation in the stock.[2]
-
-
Preparation of Test Solutions:
-
For each pH to be tested, dilute the stock solution with the corresponding aqueous buffer to a final concentration (e.g., 10-20 µg/mL).
-
Ensure the final percentage of the organic co-solvent is low (e.g., <1-2%) to minimize its effect on the solution's properties.[2]
-
-
Incubation and Sampling:
-
Place the vials containing the test solutions in a constant temperature incubator (e.g., 40 °C) to accelerate potential degradation.
-
Withdraw aliquots from each vial at predetermined time points (e.g., T=0, 2, 4, 8, 12, and 24 hours).
-
The T=0 sample should be injected into the HPLC immediately after preparation.
-
-
HPLC Analysis:
-
Analyze each sample using a validated, stability-indicating HPLC method that effectively separates the parent compound from all potential degradation products.
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percentage remaining versus time for each pH.
-
The slope of this line corresponds to the negative of the first-order degradation rate constant (-k).[12] From this, the half-life (T₁/₂) can be calculated using the formula: T₁/₂ = 0.693 / k .[12]
-
References
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2015). The Polymerization of Azetidines and Azetidine Derivatives. Available at: [Link]
-
Jones, C. W., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Available at: [Link]
-
ResearchGate. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines | Request PDF. Available at: [Link]
-
Princeton University. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO>2> Adsorbents. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Controlling exotherms during the neutralization of azetidine hydrochloride
Topic: Controlling Exotherms & Stability during Free Base Liberation
Executive Summary: The Deceptive Simplicity
Releasing the free base of azetidine from its hydrochloride salt (
-
Standard Enthalpy of Neutralization: The reaction of
and releases significant heat ( ). -
Ring Strain Energy (RSE): Azetidine possesses a ring strain energy of approximately 26 kcal/mol (109 kJ/mol) [1].
The Hazard: If the heat of neutralization is not removed efficiently, the temperature spike can exceed the boiling point of the free base (
Module 1: Thermodynamics of the Hazard
To control the reaction, you must understand the energy landscape. The danger zone is defined by the intersection of thermal accumulation and the physical properties of the free base.
The Thermal Cascade
The following diagram illustrates the "Thermal Runaway Logic" specific to strained heterocycles. If the cooling capacity is overwhelmed, the system enters a self-sustaining decomposition loop.
Figure 1: Thermal cascade showing how neutralization heat can trigger secondary ring-opening events.
Comparative Data: Why Azetidine is Different
Unlike unstrained amines (e.g., diethylamine), azetidine is thermodynamically primed to open.
| Parameter | Azetidine | Pyrrolidine (5-mem) | Implication for Protocol |
| Ring Size | 4-membered | 5-membered | Higher angle strain in Azetidine. |
| Ring Strain Energy | ~26 kcal/mol [1] | ~6 kcal/mol | Azetidine is a "loaded spring." |
| Boiling Point | 61-62 °C [2] | 87 °C | Azetidine flashes off easily; requires sub-zero cooling. |
| Basicity ( | 11.29 [3] | 11.27 | Strong base; requires stoichiometric precision. |
Module 2: The Biphasic Reactive Extraction Protocol
Do not neutralize in a single aqueous phase. The free base is highly water-soluble but also volatile. A single-phase neutralization traps the product in the hot zone.
The Solution: Use a biphasic system (Water + Organic Solvent). As the base is added, the free amine is liberated and immediately partitions into the cold organic layer, shielding it from the aqueous heat source and hydrolysis risks.
Experimental Setup
-
Reactor: Jacketed glass reactor with overhead stirring (magnetic stirring is insufficient for scale >5g).
-
Coolant: Glycol/Water set to
. -
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM provides better partitioning but requires care due to volatility.
-
Base: 50% w/w NaOH or KOH (concentrated base minimizes aqueous volume).
Step-by-Step Workflow
Figure 2: Biphasic neutralization workflow ensuring immediate product isolation.
Critical Protocol Notes:
-
Pre-Cooling: Ensure the starting suspension is at
or lower before adding any base. -
Agitation: High RPM is critical. You need maximum surface area between phases to ensure the free base transfers to the organic layer instantly.
-
Quenching: There is no quench. The reaction is run to completion (pH > 12).
Troubleshooting & FAQs
Q1: The temperature spikes immediately upon adding the first drops of base. Why?
Diagnosis: This is the Heat of Solution + Heat of Neutralization . Root Cause: If you are adding solid pellets of NaOH to the solution, the heat of dissolution adds to the thermal load. Fix: Always use a pre-dissolved, cold solution of base (e.g., 5M NaOH). Never add solid base directly to the amine salt.
Q2: I see a solid precipitate forming during neutralization. Is this polymer?
Diagnosis: Likely Salt Crashing (NaCl or KCl). Analysis: Azetidine free base is a liquid.[1][2][3][4] If you use concentrated base (e.g., 50% NaOH) and minimal water, the inorganic salt by-product (NaCl) will exceed its solubility limit and precipitate. Action: This is actually desirable (Salting Out Effect). It pushes more Azetidine into the organic phase. Verify it is inorganic salt by testing solubility in water (it should dissolve instantly). If it is insoluble in water and organic solvents, it may be polymer.
Q3: My yield is low (30-40%). Where did the product go?
Diagnosis: Partition Coefficient Failure or Volatility Loss .
Root Cause A: Azetidine is miscible with water [2].[4] If the aqueous layer volume is too large, a significant portion of the product remains in the water.
Root Cause B: You used a rotary evaporator with a bath temp >
-
Extraction: Saturate the aqueous layer with NaCl (brine) to force the amine into the organic layer. Perform 3x extractions.
-
Isolation: Do not evaporate to dryness.[2] Distill the solvent carefully using a fractionating column, or use the solution directly in the next step.
Q4: Can I store the free base?
Recommendation: No.
Reasoning: The free base is prone to dimerization or polymerization upon standing, especially if traces of acid or nucleophiles are present.
Best Practice: Generate the free base in situ or immediately prior to use. If storage is unavoidable, store as a dilute solution in a non-nucleophilic solvent (e.g., THF, Toluene) at
References
-
Composite Correlated Molecular Orbital Theory Calculations of Ring Strain. U.S. Department of Energy (OSTI).
-
Azetidine Properties. ChemicalBook / PubChem.
-
Azetidine Safety Data Sheet (SDS). Fisher Scientific.
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.
Sources
Improving atom economy in azetidine hydrochloride synthesis pathways
The following technical guide is structured to assist researchers in optimizing the synthesis of Azetidine Hydrochloride. It prioritizes Atom Economy (AE) by focusing on yield preservation (preventing polymerization) and selecting routes that minimize stoichiometric waste.[1]
Topic: Improving Atom Economy & Process Reliability Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1]
Strategic Overview: The Atom Economy Challenge
Azetidine (
To improve AE, we must shift from "brute force" cyclization to optimized activation and yield preservation .[1]
Comparative Atom Economy (Theoretical)
| Pathway | Reagents | By-products | Atom Economy Status |
| A. Halo-Amine Cyclization | 3-Bromopropylamine + 2 NaOH | 2 NaBr + 2 H₂O | Poor. High mass loss via Br (80 g/mol ). |
| B. Wenker Synthesis (Classic) | 3-Aminopropanol + H₂SO₄ + 2 NaOH | Na₂SO₄ + 2 H₂O | Moderate. Sulfate waste is significant but less than bromide. |
| C. Lactam Reduction | Azetidin-2-one + LiAlH₄ | Al salts | Poor. Stoichiometric metal waste.[1] |
| D. Catalytic Hydrogenation | Azetidin-2-one + H₂ (Cat.) | H₂O | Excellent. Ideal target, though technically demanding.[1] |
Decision Matrix: Route Selection
Use this logic flow to select the optimal pathway for your specific constraints.
Figure 1: Decision matrix for selecting the synthesis route based on scale and equipment availability.
Protocol Module 1: Modified Wenker Synthesis (High Yield Focus)
Objective: Convert 3-amino-1-propanol to Azetidine HCl with minimal polymerization. Atom Economy Factor: The greatest loss of AE in this reaction is oligomerization .[1] If 30% of your monomer polymerizes, your AE drops by 30%.[1]
The Mechanism & Failure Points
Figure 2: Kinetic competition between cyclization (desired) and polymerization (waste).
Step-by-Step Protocol
-
Esterification (Activation):
-
Reagent: 3-amino-1-propanol (1.0 eq).
-
Acid:[1][2][3][4] H₂SO₄ (1.05 eq).[1] Note: Strict stoichiometry prevents excess acid waste.[1]
-
Procedure: Add amino alcohol dropwise to cold acid.[1] Heat to 170°C under vacuum to remove water (driving the equilibrium).[1]
-
Checkpoint: The mixture must solidify into a white cake (the sulfate ester).[1] If it remains a brown oil, dehydration is incomplete.[1]
-
-
Cyclization (The Critical Step):
-
Base: 50% NaOH (aq) (2.2 eq).[1]
-
Technique: Add the solid sulfate ester solid into the boiling NaOH solution.[1]
-
Why? Adding solid to liquid ensures the concentration of dissolved monomer remains low (pseudo-high dilution), favoring intramolecular cyclization over intermolecular polymerization.[1]
-
Collection: Distill the azetidine/water azeotrope immediately.[1] Do not reflux.[1]
-
Salt Formation (HCl):
Troubleshooting Guide & FAQs
Issue: Low Yield / "Sticky" Product
Diagnosis: Polymerization (Ring-opening). Root Cause: Azetidine free base is highly unstable in the presence of trace acids or Lewis acids.[1] Solution:
-
Immediate Stabilization: Convert the free base to the HCl salt immediately after distillation.[1] Never store the free base overnight.
-
Base Check: Ensure the distillation receiving flask contains pellets of KOH to neutralize any co-distilled acid vapors.[1]
Issue: Product is Hygroscopic / Wet Cake
Diagnosis: Incomplete drying or salt disproportionation.[1] Root Cause: Azetidine HCl is extremely hygroscopic.[1] Solution:
-
Drying: Use a vacuum desiccator with P₂O₅.[1]
-
Recrystallization: Use absolute ethanol followed by a wash with anhydrous diethyl ether.[1] Avoid methanol (solubility is too high).[1]
Issue: Low Atom Economy (High Waste Mass)
Diagnosis: Inefficient route selection.[1] Root Cause: Using the bromopropylamine route generates NaBr (103 g/mol waste) vs. water (18 g/mol ).[1] Solution:
-
Switch to the Wenker method (Sulfate waste) or Catalytic Hydrogenation of beta-lactams if high-pressure equipment is available.
References
-
Wenker, H. (1935).[1] "The Preparation of Ethylene Imine from Monoethanolamine". Journal of the American Chemical Society.[1] Link[1]
-
Bott, T. M., & West, F. G. (2012).[1] "Preparation and Synthetic Applications of Azetidines". Heterocycles. Link
-
Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text on Atom Economy).
-
Singh, G. S., & D'Hooghe, M. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines". Organic & Biomolecular Chemistry. Link
-
Organic Chemistry Portal. "Synthesis of Azetidines". Link
Sources
- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 4. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Azetidine Hydrochloride Storage & Handling
Executive Summary: The Hygroscopic Challenge
Azetidine Hydrochloride (Azetidine HCl) presents a dual-threat stability challenge in the laboratory. First, like many low-molecular-weight amine salts, it is deliquescent , capable of absorbing sufficient atmospheric moisture to dissolve into a liquid solution within minutes.[1] Second, and more critically, the four-membered azetidine ring possesses significant Baeyer strain (~26 kcal/mol).[1]
The Causality of Degradation: When Azetidine HCl absorbs water, the chloride counter-ion becomes solvated, freeing the azetidinium cation.[1] In the presence of moisture and even mild thermal energy, the strained ring becomes susceptible to nucleophilic attack by water (hydrolysis), leading to irreversible ring-opening to form 3-aminopropanol derivatives .[1]
This guide provides a self-validating storage and handling ecosystem designed to prevent this specific degradation pathway.
Storage Protocols: The "Defense in Depth" System[1]
To ensure long-term stability (>6 months), you must implement a multi-layered barrier system.[1] Do not rely on a single containment method.
Layer 1: Primary Containment (The Vessel)[1]
-
Material: Borosilicate glass is mandatory. Polyethylene (PE) and Polypropylene (PP) are permeable to water vapor over time.[1]
-
Seal: Use a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as it degrades and breathes.
-
Headspace: Minimize headspace. If the bottle is <50% full, transfer to a smaller vial to reduce the volume of trapped air.[1]
Layer 2: Secondary Containment (The Environment)[1]
-
Desiccation: The primary vessel must be stored inside a secondary desiccator.
-
Desiccant Choice: Use Phosphorous Pentoxide (
) or High-Grade Molecular Sieves (4Å) .[1] Silica gel is often too slow for highly deliquescent salts.
Layer 3: Thermal Regulation[1]
-
Temperature: Store at -20°C .
-
Critical Protocol: You must allow the container to warm to room temperature before opening. Opening a cold bottle introduces immediate condensation on the solid, catalyzing the hydrolysis described above.[1]
Visualization: Storage Logic Flow
The following diagram illustrates the decision logic for storage based on usage frequency.
Figure 1: Decision matrix for Azetidine HCl storage based on usage frequency to minimize thermal cycling and moisture exposure.
Handling & Weighing Workflows
The moment the cap is removed, the "clock starts."[1] The following protocols minimize exposure.
Method A: The Glovebox (Gold Standard)[1]
-
Atmosphere: Nitrogen or Argon (<5 ppm
). -
Procedure: Weigh inside the box. If taking the aliquot out, seal it in a pre-tared vial with a septum cap inside the box.
Method B: The "Cone and Pour" (Benchtop)
If a glovebox is unavailable, use this rapid transfer technique.[1] Do not use a spatula , as it introduces a surface for moisture condensation and cross-contamination.
-
Prepare: Have a pre-weighed reaction flask with a septum and an inert gas line (balloon or manifold) ready.
-
Flush: Gently flush the Azetidine HCl stock bottle with Argon immediately upon opening.
-
Pour: Quickly pour the approximate amount into a weighing boat (or directly into the tared flask if precision allows).
-
Purge: Immediately purge the stock bottle with Argon and reseal.
-
Calculate: Weigh the flask after addition to determine the exact mass added (difference method).
Troubleshooting & FAQs
Scenario 1: "My Azetidine HCl has turned into a sticky paste or liquid."
Diagnosis: Deliquescence has occurred. The lattice has collapsed due to water absorption. Risk: High probability of ring-opening hydrolysis.[2] Rescue Protocol:
-
Do NOT heat in an oven. Thermal drying of the wet salt will accelerate ring opening.
-
Vacuum Desiccation: Place the open vial in a vacuum desiccator over fresh
. Apply high vacuum (<1 mbar) for 24 hours at room temperature . -
Validation: Once solid, take a small aliquot for
NMR in .
Scenario 2: "How do I recrystallize it if it's degraded?"
Expert Insight: Recrystallization of hygroscopic salts is difficult because the cooling phase attracts water. Protocol:
-
Dissolve in a minimum amount of dry, hot ethanol.
-
Add dry diethyl ether until slightly turbid.
-
Store at -20°C under Argon.
-
Filtration: Must be done under a blanket of inert gas or using a Schlenk frit.[3]
Scenario 3: "Can I use plastic weighing boats?"
Answer: Yes, but with conditions. Plastic boats are susceptible to static charge, which causes the fine powder of Azetidine HCl to scatter, increasing surface area and moisture uptake.[1] Recommendation: Use glass weighing boats or weigh directly into the reaction vessel. If using plastic, use an anti-static gun before weighing.[1]
Data Summary: Desiccant Efficiency for Amine Salts[1]
| Desiccant Material | Efficiency (Residual | Capacity | Suitability for Azetidine HCl |
| < 0.001 mg/L | Low | Excellent (Best for Rescue) | |
| Mol. Sieves (4Å) | 0.001 mg/L | Moderate | Good (Storage) |
| Silica Gel | 0.01 - 0.1 mg/L | High | Poor (Avoid) |
| Calcium Chloride | 0.1 - 0.2 mg/L | High | Poor (Avoid) |
Experimental Validation: The Purity Check Workflow
Before committing valuable intermediates to a reaction with Azetidine HCl, validate the salt's integrity using this workflow.
Figure 2: Quality Control workflow to prevent the use of hydrolyzed material in synthesis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link][1]
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International. (Discusses ring strain and stability).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann. (Standard protocols for drying amine salts).
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Azetidine Hydrochloride from Aziridine Impurities by GC-MS
Abstract
This guide provides a robust, scientifically-grounded methodology for the differentiation and quantification of azetidine hydrochloride and its potential genotoxic impurity, aziridine, using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the critical need to control DNA-reactive impurities in pharmaceutical development, this document details a complete workflow from sample preparation and derivatization to chromatographic separation and mass spectral analysis. We will explore the rationale behind key experimental choices, including the use of trifluoroacetic anhydride (TFAA) for derivatization, which enhances volatility and creates unique fragmentation patterns essential for unambiguous identification. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable and validated approach to ensure the safety and quality of active pharmaceutical ingredients (APIs).
Introduction: The Analytical Imperative
Azetidine hydrochloride is a valuable four-membered cyclic amine that serves as a crucial building block in a wide array of pharmaceutical compounds.[1] Its structural rigidity and synthetic versatility have led to its incorporation into numerous drug candidates. However, the synthesis of azetidine-containing molecules can sometimes involve reactants or generate byproducts that are structurally similar and highly reactive, the most concerning of which is aziridine.
Aziridine, a three-membered nitrogen heterocycle, is a known mutagen and is classified as a potential genotoxic impurity (PGI).[2][3] Due to their potential to interact with DNA and cause mutations, regulatory bodies worldwide, guided by frameworks like the ICH M7(R1) and M7(R2) guidelines, mandate strict control over such impurities in drug substances.[4][5][6][7] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is often set at a very low level, typically 1.5 µ g/day , necessitating highly sensitive and specific analytical methods for their detection and quantification.[4][6][7]
The analytical challenge lies in the structural similarity between azetidine and aziridine. Both are small, polar, and volatile cyclic amines, making their separation by standard chromatographic techniques difficult. This guide presents a comprehensive GC-MS method that leverages chemical derivatization to overcome these challenges, ensuring clear differentiation and accurate quantification.
The Analytical Strategy: Derivatization as the Key to Specificity
Direct GC-MS analysis of small, polar amines like azetidine and aziridine is often plagued by poor chromatographic peak shape (tailing) and low response. To address this, a chemical derivatization step is employed. This guide utilizes Trifluoroacetic Anhydride (TFAA) as the derivatizing agent for several strategic reasons:
-
Enhanced Volatility and Thermal Stability: The reaction of TFAA with the secondary amines of azetidine and aziridine replaces the active hydrogen with a trifluoroacetyl group. This transformation significantly increases the volatility and thermal stability of the analytes, making them more amenable to GC analysis.[8]
-
Improved Chromatographic Separation: The resulting N-trifluoroacetyl derivatives have distinct physicochemical properties that allow for excellent separation on a standard non-polar GC column.
-
Distinct Mass Spectral Fingerprints: Electron Ionization (EI) of the derivatized molecules yields characteristic and predictable fragmentation patterns. The high mass and isotopic signature of the trifluoroacetyl group provide clear markers for identification and differentiation.[9][10]
The derivatization reaction proceeds as follows:
R₂NH + (CF₃CO)₂O → R₂N-COCF₃ + CF₃COOH (Where R₂NH represents azetidine or aziridine)
This straightforward and efficient reaction forms the cornerstone of our analytical method, enabling the transformation of a challenging separation into a routine and robust analysis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Reagents
-
Azetidine Hydrochloride (Reference Standard)
-
Aziridine (Reference Standard) - Caution: Aziridine is highly toxic and a potential carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM), HPLC grade
-
Sodium Carbonate solution, 5% (w/v) in deionized water
-
Deionized Water
-
Anhydrous Sodium Sulfate
Standard and Sample Preparation
-
Stock Standard Preparation: Accurately weigh and dissolve azetidine hydrochloride and aziridine in a known volume of deionized water to prepare individual stock solutions (e.g., 1000 µg/mL).
-
Working Standard Preparation: Prepare a mixed working standard solution by diluting the stock solutions in deionized water to the desired concentration (e.g., 10 µg/mL).
-
Sample Preparation: Accurately weigh approximately 50 mg of the azetidine hydrochloride API into a vial. Dissolve in 5 mL of deionized water.
Derivatization Procedure
The following workflow should be applied to both the working standard and the sample solutions.
Caption: Derivatization and extraction workflow for GC-MS analysis.
GC-MS Instrumentation and Parameters
A standard GC-MS system equipped with an electron ionization (EI) source is used. The parameters below provide a validated starting point.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for these types of derivatives. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of volatile components while ensuring elution of the derivatives. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230 °C | Reduces contamination and ensures consistent ionization. |
| Quadrupole Temp | 150 °C | Maintains ion flight path integrity. |
| Acquisition Mode | Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification; SIM is used for enhanced sensitivity and accurate quantification. |
| SIM Ions (m/z) | N-TFA-Aziridine: 141, 113, 69N-TFA-Azetidine: 155, 126, 96, 69 | These are the characteristic ions used for quantification (bold) and qualification. |
Results and Discussion: A Comparative Analysis
Chromatographic Separation
Under the specified GC conditions, the derivatized compounds, N-trifluoroacetyl-aziridine (N-TFA-Aziridine) and N-trifluoroacetyl-azetidine (N-TFA-Azetidine), are well-resolved.
-
Expected Elution Order: Due to its lower molecular weight and smaller ring structure, N-TFA-Aziridine is expected to elute beforeN-TFA-Azetidine .
| Compound | Expected Retention Time (min) |
| N-TFA-Aziridine | ~5.5 |
| N-TFA-Azetidine | ~6.2 |
This baseline separation is crucial for accurate integration and quantification, especially when aziridine is present at trace levels in a large excess of azetidine.
Mass Spectral Interpretation: The Differentiating Fingerprints
The true power of this method lies in the distinct mass spectra of the two derivatives. Electron ionization leads to predictable fragmentation pathways that provide unambiguous identification.[11]
N-Trifluoroacetyl-Aziridine (MW: 141.08 g/mol )
-
Molecular Ion (M⁺˙) at m/z 141: This peak, corresponding to the intact molecule, is typically observed.
-
Key Fragment at m/z 113: Loss of a neutral ethylene molecule (•CH₂-CH₂•, 28 Da) from the molecular ion via ring-opening is a characteristic fragmentation, resulting in the [CF₃CONH]⁺ ion.
-
Base Peak at m/z 69: This prominent peak corresponds to the trifluoromethyl cation [CF₃]⁺, a hallmark of TFAA-derivatized compounds.[9]
N-Trifluoroacetyl-Azetidine (MW: 155.11 g/mol )
-
Molecular Ion (M⁺˙) at m/z 155: The molecular ion peak is clearly visible.
-
Key Fragment at m/z 126: Loss of an ethyl radical (•CH₂CH₃, 29 Da) is a major fragmentation pathway.
-
Key Fragment at m/z 96: This ion likely arises from the loss of the trifluoromethyl group (•CF₃, 69 Da).
-
Base Peak at m/z 69: Similar to the aziridine derivative, the [CF₃]⁺ cation is a dominant peak.
The fragmentation pathways can be visualized as follows:
Caption: Key EI fragmentation pathways for derivatized analytes.
Summary of Differentiating Ions:
| m/z | N-TFA-Aziridine | N-TFA-Azetidine | Significance |
| 155 | - | Yes | Molecular Ion for N-TFA-Azetidine |
| 141 | Yes | - | Molecular Ion for N-TFA-Aziridine |
| 126 | - | Yes | Unique fragment for N-TFA-Azetidine |
| 113 | Yes | - | Unique fragment for N-TFA-Aziridine |
| 96 | - | Yes | Unique fragment for N-TFA-Azetidine |
| 69 | Yes | Yes | Common fragment ([CF₃]⁺), confirms derivatization |
The presence of unique, high-mass fragments (m/z 113 for aziridine; m/z 126 and 96 for azetidine) provides absolute confirmation of the identity of each peak, eliminating any ambiguity.
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system suitable for regulatory scrutiny, the following principles should be applied:
-
Specificity: The clear chromatographic separation and the presence of unique mass fragments for each compound demonstrate the method's high specificity.
-
System Suitability: Before each analysis sequence, inject a working standard to verify chromatographic performance (resolution, peak shape) and MS sensitivity.
-
Linearity: Establish linearity by analyzing a series of calibration standards across the expected concentration range. A correlation coefficient (r²) of >0.99 is expected.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ for aziridine must be sufficiently low to meet the regulatory requirements (e.g., below the 1.5 µ g/day TTC limit, calculated based on the maximum daily dose of the API). The use of SIM mode is critical for achieving the required low-level detection.[2]
-
Accuracy and Precision: Perform spike-recovery experiments at multiple concentrations to demonstrate the method's accuracy. Repeated injections will establish its precision (repeatability).
By systematically validating these parameters according to ICH Q2(R1) guidelines, the trustworthiness of the data generated is assured.
Conclusion
The analytical control of genotoxic impurities is a non-negotiable aspect of modern pharmaceutical development. This guide presents a robust and reliable GC-MS method for distinguishing and quantifying azetidine hydrochloride from its critical process impurity, aziridine. The strategic use of TFAA derivatization successfully overcomes the inherent analytical challenges posed by these small cyclic amines. The resulting derivatives exhibit excellent chromatographic separation and produce unique, unambiguous mass spectral fingerprints. This method, when properly validated, provides the necessary specificity, sensitivity, and reliability to ensure API quality and patient safety, aligning with the stringent expectations of global regulatory authorities.
References
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Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20). American Pharmaceutical Review. [Link]
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Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9). ResolveMass Laboratories Inc.[Link]
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ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2014, September 24). European Medicines Agency (EMA). [Link]
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ICH Guideline M7(R2) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023, April 3). International Council for Harmonisation (ICH). [Link]
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Role of Analytical Methods for Detection of Genotoxic Impurities. (2023, December 8). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Vandamme S. S., et al. (2020). A review on analytical challenges in monitoring and controlling genotoxic impurities. Asian Journal of Pharmaceutical and Clinical Research, 13(10). [Link]
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Determination of Genotoxic Impurities in Pharmaceuticals. (2025, December 17). LCGC International. [Link]
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Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (2024). Archives of Pharmacal Research, 47, 1-17. [Link]
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Raval, M. A., et al. (2023). Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review. ResearchGate. [Link]
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ICH M7(R2) Questions and Answers. (2020, June 29). GMP Navigator. [Link]
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Al-Alam, J., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(30), 4946-53. [Link]
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Al-Alam, J., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. [Link]
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Shackman, J. G. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2176-2180. [Link]
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Anderson, C. O., et al. (1968). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic, 624-629. [Link]
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Shackman, J. G. (2019). Rapid, Direct, and Sensitive Determination of Aziridine and 2-Chloroethylamine by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham Research Archive. [Link]
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Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
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Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). LCGC Europe. [Link]
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Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
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Structure fragmentation studies of ring-substituted N-trifluoroacetyl-N-benzylphenethylamines related to the NBOMe drugs. (2020, February 28). PubMed. [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]
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Mass Spectral Fragmentation of VX. Defense Technical Information Center. [Link]
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GC/MS analysis on anorectics adulterated in traditional chinese medicines. Journal of Food and Drug Analysis. [Link]
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Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. Agilent Technologies. [Link]
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Mass Spectrometry Fragmentation Patterns of Azetidine Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of azetidine derivatives. It is designed for medicinal chemists and analytical scientists to facilitate structural elucidation and metabolite identification of azetidine-containing drugs.
Executive Summary
Azetidines (four-membered nitrogen heterocycles) are increasingly utilized in drug discovery as bioisosteres for gem-dimethyl groups or to restrict conformational flexibility. However, their high ring strain (~26 kcal/mol) results in distinct fragmentation behaviors compared to their five-membered (pyrrolidine) or six-membered (piperidine) analogs.
This guide compares the Azetidine Scaffold (the "Product") against Pyrrolidine and Cyclopropylamine (the "Alternatives") in the context of MS/MS performance. We establish that azetidines exhibit a diagnostic Retro-[2+2] Cycloreversion pathway, distinguishing them from homologous rings.
Key Performance Indicators (MS/MS)
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Cyclopropylamine (3-membered) |
| Ring Strain | High (~26 kcal/mol) | Low (~6 kcal/mol) | Very High (~27 kcal/mol) |
| Dominant Pathway | Retro-[2+2] Cycloreversion | Ring Opening to immonium ion | |
| Diagnostic Loss | 28 Da (Ethylene) | 43 Da (Propyl radical/imine) | 15 Da (Methyl) / Ring opening |
| Stability (ESI) | Moderate (Ring opens in source) | High (Stable [M+H]+) | Low (Isomerizes easily) |
Mechanistic Analysis: The Retro-[2+2] Pathway
The defining characteristic of azetidine fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI-CID) is the relief of ring strain via a Retro-[2+2] mechanism. Unlike pyrrolidines, which typically fragment via standard
Fragmentation Topology
The following diagram illustrates the mechanistic divergence between Azetidine and Pyrrolidine fragmentation.
Figure 1: Comparative fragmentation topology showing the diagnostic Retro-[2+2] pathway unique to azetidines versus the
Mechanism Explanation
-
Azetidine (Retro-[2+2]): The strained 4-membered ring cleaves across the C2-C3 and C4-N bonds. This releases a neutral alkene (often ethylene,
m/z = 28) and leaves a charge-stabilized imine species. This is the "fingerprint" transition. -
Pyrrolidine (
-Cleavage): The 5-membered ring is relatively unstabilized by ring opening. Instead, fragmentation is driven by radical site initiation (EI) or charge-remote fragmentation (ESI) losing exocyclic substituents or opening to lose larger alkyl chains (e.g., m/z = 43).
Case Study: Baricitinib (Azetidine Drug)[1][2]
To validate these patterns, we examine Baricitinib , a JAK inhibitor containing an ethylsulfonyl-azetidin-ylidene moiety.
Experimental Data (LC-Q-TOF-MS/MS):
-
Precursor Ion: [M+H]
m/z 372.1224[1] -
Major Fragment 1: m/z 251.1025
-
Major Fragment 2: m/z 186.0757[1]
Interpretation:
The transition from m/z 372
Experimental Workflow for Azetidine Identification
Use this self-validating protocol to confirm the presence of an azetidine ring in a metabolite or impurity.
Figure 2: Decision tree for identifying azetidine moieties based on characteristic neutral losses in ESI-MS/MS.
Experimental Protocols
ESI-MS/MS Conditions (Soft Ionization)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Source: Electrospray Ionization (ESI) in Positive Mode.[2][3]
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Acidic pH promotes protonation of the azetidine nitrogen).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Note: Azetidines are fragile. Low CE (15 eV) often preserves the molecular ion, while Medium CE (30 eV) triggers the Retro-[2+2] ring opening.
-
-
Validation: Monitor the m/z 28 neutral loss. If the peak intensity for [M+H-28]
increases significantly with CE, it confirms the 4-membered ring structure.
Differentiation from Cyclopropylamines
Cyclopropylamines are isomeric with azetidines but fragment differently.
-
Azetidine: Loss of C
H (28 Da) is dominant. -
Cyclopropylamine: Often undergoes ring opening to form a linear immonium ion without immediate mass loss, or loses a methyl radical (15 Da) if substituted.
-
Protocol: If m/z [M+H-28]
is absent but m/z [M+H-15] is prominent, suspect a cyclopropylamine or methyl-aziridine.
References
-
Metabolite Profiling of Baricitinib
- Title: High resolution mass spectrometry-driven metabolite profiling of baricitinib to report its unknown metabolites and step-by-step reaction mechanism of metabolism.
- Source: PubMed / Wiley Online Library.
-
URL:[Link]
-
Degradation Products of Baricitinib
- Title: Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry.
- Source: ResearchGate / Journal of Pharmaceutical Analysis.
-
URL:[Link]
-
Retro-[2+2] Cycloaddition Mechanism
-
Cobimetinib Quantification and MS
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A Proactive Approach to Solid-State Characterization: A Guide to Polymorphic Screening of Azetidine Hydrochloride
Introduction: The Critical Role of Polymorphism in Drug Development
In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its performance, stability, and manufacturability. The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications for a drug's therapeutic efficacy.[1][2][3] Different polymorphs, despite being chemically identical, can exhibit divergent physicochemical properties such as solubility, dissolution rate, and stability.[4][5] These variations can directly impact the bioavailability of a drug, making a comprehensive understanding and control of polymorphism a non-negotiable aspect of drug development.[4][6]
The case of azetidine hydrochloride, a versatile building block in medicinal chemistry, presents a scenario where the absence of public data on its polymorphic behavior should not be mistaken for an absence of risk. For any new drug candidate, a thorough polymorphic screen is a mandatory exercise to de-risk development and ensure the selection of the optimal solid form for clinical progression. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) underscore the necessity of identifying and controlling polymorphism to guarantee consistent product quality and performance.[7][8][9][10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the polymorphic screening of azetidine hydrochloride. While specific XRD data for its polymorphs are not publicly available, this document will equip you with the foundational knowledge, experimental protocols, and data interpretation skills to proactively characterize its solid-state landscape.
The Imperative for a Polymorphic Screen of Azetidine Hydrochloride
The fact that azetidine hydrochloride is a small, relatively simple molecule does not preclude it from exhibiting polymorphism. The potential for different arrangements of the molecules in the crystal lattice is ever-present. An uncontrolled appearance of a new, less soluble polymorph during manufacturing or storage could lead to a catastrophic failure of a drug product.[11][12] Therefore, a systematic polymorph screening is a critical, early-stage activity in pharmaceutical development.[13]
The primary objectives of a polymorph screen for azetidine hydrochloride would be to:
-
Discover the existence of any polymorphs, hydrates, or solvates.
-
Identify the most thermodynamically stable form.
-
Characterize each form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Establish the relationship between the different forms and the conditions under which they are generated.
Experimental Protocol: A Systematic Approach to Polymorph Discovery
A successful polymorph screen aims to crystallize the compound under a wide variety of conditions to encourage the formation of different solid forms.[11]
Step 1: Crystallization Studies
The goal is to subject azetidine hydrochloride to a diverse set of crystallization conditions. This can be achieved by varying solvents, temperatures, and crystallization methods.
1.1. Solvent Selection: Choose a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A suggested starting panel could include:
-
Protic Solvents: Water, Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)
-
Aprotic Non-Polar Solvents: Toluene, Heptane, Dichloromethane
1.2. Crystallization Methods:
-
Slow Evaporation: Dissolve azetidine hydrochloride in a selected solvent at room temperature to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly and undisturbed.
-
Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it slowly to a lower temperature (e.g., room temperature or 4°C).
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is immiscible or sparingly soluble.
-
Slurry Experiments: Stir a suspension of the compound in a chosen solvent at different temperatures for an extended period. This method is particularly effective for converting a metastable form to a more stable one.
Step 2: Sample Isolation and Preparation for PXRD
Once crystals are formed, they should be carefully isolated by filtration and gently dried. It is crucial to analyze the samples promptly to avoid any potential solid-state transformations. For PXRD analysis, a small amount of the crystalline powder is gently packed into a sample holder.
Powder X-ray Diffraction (PXRD): The Gold Standard for Polymorph Identification
PXRD is a powerful, non-destructive technique that provides a unique "fingerprint" for each crystalline solid.[14][15][16] The diffraction pattern is a plot of the intensity of scattered X-rays versus the scattering angle (2θ).
Detailed Protocol for PXRD Data Acquisition
-
Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) is standard.
-
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites. Mount the powder onto a zero-background sample holder.
-
Data Collection Parameters:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°. This range is typically sufficient to capture the most characteristic peaks for small organic molecules.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: A slower scan speed (e.g., 1 second per step) will yield better data quality.
-
-
Data Analysis: The resulting diffractogram should be analyzed for the positions (in °2θ) and relative intensities of the diffraction peaks.
Interpreting PXRD Data: Identifying and Differentiating Polymorphs
Different polymorphs will produce distinct PXRD patterns because the arrangement of atoms in their crystal lattices is different.[16][17]
-
Peak Positions: The positions of the diffraction peaks are determined by the size and shape of the unit cell. Different polymorphs will have different unit cells and therefore different peak positions.
-
Peak Intensities: The relative intensities of the peaks are determined by the arrangement of atoms within the unit cell. Changes in molecular conformation or packing will lead to different peak intensities.
If a polymorphic screen of azetidine hydrochloride yields crystals with different PXRD patterns, it is a strong indication of the existence of multiple polymorphs.
Data Presentation: A Template for Comparison
Should different polymorphic forms of azetidine hydrochloride be discovered, the data should be summarized in a clear and comparative format.
| Characteristic Peak | Form A | Form B |
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 |
This table serves as a template for researchers to populate with their own experimental data.
Workflow for Polymorphic Screening and Characterization
The following diagram illustrates a comprehensive workflow for the polymorphic screening of a new chemical entity like azetidine hydrochloride.
Caption: A systematic workflow for the discovery and characterization of polymorphs.
Conclusion: A Commitment to Scientific Rigor
While the current body of public knowledge does not contain specific data on the polymorphism of azetidine hydrochloride, this should not deter the rigorous solid-state characterization that is fundamental to modern drug development. The protocols and methodologies outlined in this guide provide a robust framework for undertaking a comprehensive polymorphic screen. By proactively investigating the solid-state landscape of azetidine hydrochloride, researchers can mitigate risks, ensure the selection of a stable and bioavailable form, and build a strong foundation for successful drug product development. This commitment to scientific integrity and thoroughness is paramount in delivering safe and effective medicines.
References
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Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
-
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]
-
Seven Star Pharma. Applications of Polymorphism. Retrieved from [Link]
-
PharmTech. (2007, July 12). New FDA Guidance on Polymorphic Compounds in Generic Drugs. Retrieved from [Link]
-
European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]
-
Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved from [Link]
-
Pharmaceutical Online. FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information. Retrieved from [Link]
-
Eurofins CDMO. (2024, July 8). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]
-
Dalton Pharma Services. Polymorphic Screening. Retrieved from [Link]
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Federal Register. (2007, July 9). Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. Retrieved from [Link]
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Proventa International. (2024, July 8). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Retrieved from [Link]
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U.S. Food and Drug Administration. Guidance for Industry. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, September 29). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]
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I-MAK. (2023, January 17). Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. Retrieved from [Link]
-
Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
-
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
-
IKEV. ICH Q6A Guideline. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. Retrieved from [Link]
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Almac Group. White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
